molecular formula C7H16O2S2 B104364 1,3-Bis(2-hydroxyethylthio)propane CAS No. 16260-48-3

1,3-Bis(2-hydroxyethylthio)propane

Cat. No.: B104364
CAS No.: 16260-48-3
M. Wt: 196.3 g/mol
InChI Key: JIJWGPUMOGBVMQ-UHFFFAOYSA-N
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Description

1,3-Bis(2-hydroxyethylthio)propane (: 16260-48-3) is a sulfur-containing organic compound characterized by its thioether and diol functional groups, with a molecular formula of C 7 H 16 O 2 S 2 and a molecular weight of 196.3 g/mol . This structure makes it a critical standard and precursor in various scientific fields. A primary research application of 1,3-Bis(2-hydroxyethylthio)propane is in the analysis and destruction of chemical warfare agents (CWAs). It is identified as a key hydrolysis product of sesqui-mustard, a schedule 1 CWA, and is listed by the Organization for the Prohibition of Chemical Weapons (OPCW) as a "convention related chemical" . Its use is essential in developing and verifying analytical methods, such as those using HPLC-ICP-MS, for the definitive identification of sulfur mustard degradation products in environmental samples . Furthermore, it serves as a model compound in studies for the irreversible destruction of sulfur mustard stockpiles, fulfilling obligations under the Chemical Weapons Convention . Beyond analytical and environmental chemistry, this compound serves as a valuable building block in organic synthesis and polymer chemistry. The presence of two hydroxyl groups allows it to act as a monomer or chain-transfer agent in the synthesis of specialty polymers, while its thioether linkages can impart specific properties to the resulting materials . In pharmaceutical research, hydroxyethylthio derivatives similar to this compound have demonstrated potential as cytotoxic agents against neoplastic cells, highlighting its role as a scaffold in medicinal chemistry . This product is intended for research purposes only and is strictly not for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

2-[3-(2-hydroxyethylsulfanyl)propylsulfanyl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O2S2/c8-2-6-10-4-1-5-11-7-3-9/h8-9H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJWGPUMOGBVMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CSCCO)CSCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90327379
Record name 1,3-Bis(2-hydroxyethylthio)propane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16260-48-3
Record name 1,3-Bis(2-hydroxyethylthio)propane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16260-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Bis(2-hydroxyethylthio)propane
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

1,3-Bis(2-hydroxyethylthio)propane CAS number 16260-48-3

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 16260-48-3 Synonyms: 2,2'-(Propane-1,3-diylbis(sulfanediyl))diethanol; 3,7-Dithia-1,9-nonanediol Classification: Sulfur-containing Diol / Chain Extender[1]

Executive Summary

This technical guide provides an in-depth analysis of 1,3-Bis(2-hydroxyethylthio)propane , a specialized dithioether diol critical in the synthesis of high-performance optical materials and biomedical elastomers.[1] Unlike conventional aliphatic diols (e.g., 1,4-butanediol), the incorporation of two thioether (-S-) linkages into the propane backbone confers unique properties: high refractive index (RI) , enhanced flexibility , and oxidative responsiveness .[1]

For researchers in drug development and material science, this molecule represents a strategic intermediate.[1] In optical applications, it enables the production of thinner, lighter lenses (thiourethanes). In biomedical engineering, its sulfur linkages offer pathways for oxidation-responsive drug delivery systems and biostable polyurethanes.[1]

Part 1: Chemical Architecture & Technical Specifications[1]

The utility of CAS 16260-48-3 stems from its "soft" sulfur atoms.[1] Sulfur has a higher molar refraction and polarizability than oxygen.[1] When this diol is polymerized into a polyurethane matrix, it significantly boosts the refractive index without sacrificing transparency.

Table 1: Physicochemical Specifications
PropertyValueContext/Relevance
Molecular Formula

Dithioether backbone
Molecular Weight 196.33 g/mol Suitable for step-growth polymerization
Appearance Colorless to pale yellow liquidHigh purity required for optical use
Refractive Index (

)
~1.51 - 1.53significantly higher than PEG/PPG diols
Boiling Point ~284°C (at 760 mmHg)High thermal stability for processing
Solubility DMSO, Methanol, THFCompatible with polar organic synthesis
Functionality 2 (Primary Hydroxyls)Reacts with Isocyanates, Epoxides, Acids

Part 2: Synthesis & Production Strategy

Expert Insight: While synthesis via 1,3-propanedithiol and ethylene oxide is theoretically possible, it is industrially disfavored due to the extreme stench and toxicity of low-molecular-weight dithiols.[1] The preferred laboratory and industrial route utilizes 2-mercaptoethanol and 1,3-dihalopropane via a nucleophilic substitution.[1] This method is safer and yields a product with fewer side reactions.[1]

Synthesis Workflow (Nucleophilic Substitution)

The reaction involves the S-alkylation of 2-mercaptoethanol using 1,3-dichloropropane under basic conditions.[1]

SynthesisPathway Reactants Reactants: 2-Mercaptoethanol (2 eq) 1,3-Dichloropropane (1 eq) Base Catalyst/Base: NaOH or NaOEt (Ethanol Reflux) Reactants->Base Deprotonation Intermediate Transition State: Thiolate Anion Attack on Alkyl Halide Base->Intermediate SN2 Attack Product Product (CAS 16260-48-3): 1,3-Bis(2-hydroxyethylthio)propane + 2 NaCl Intermediate->Product Formation

Figure 1: The convergent synthesis route minimizing volatile thiol handling. The reaction utilizes the high nucleophilicity of the thiolate anion.

Part 3: Applications in Material Science & Drug Delivery

High Refractive Index Optical Resins (Thiourethanes)

The primary industrial application of this diol is in the manufacturing of thiourethane lenses.[1] Standard acrylic or polycarbonate lenses have refractive indices around 1.49–1.[1]58. Incorporating CAS 16260-48-3 allows the RI to push towards 1.60–1.67 .[1]

  • Mechanism: The high atomic refraction of sulfur increases the overall electron density of the polymer chain, bending light more efficiently.

  • Benefit: Allows for ultra-thin, lightweight corrective lenses for high-diopter prescriptions.[1]

Biomedical Elastomers & Drug Delivery

For drug development professionals, this molecule offers a scaffold for oxidation-responsive polymers .[1]

  • ROS-Triggered Release: The thioether (

    
    ) linkage can be oxidized to sulfoxides (
    
    
    
    ) or sulfones (
    
    
    ) by Reactive Oxygen Species (ROS) found in inflamed tissues.[1] This phase change (hydrophobic to hydrophilic) can trigger the release of encapsulated payloads.[1]
  • Biostability: In the absence of oxidants, polyurethanes based on this diol exhibit excellent hydrolytic stability compared to polyester-polyurethanes, making them suitable for long-term implants.[1]

Part 4: Experimental Protocol

Protocol: Synthesis of High-RI Optical Polyurethane

Objective: To synthesize a transparent thiourethane resin using 1,3-Bis(2-hydroxyethylthio)propane as the chain extender.[1]

Materials:

  • Monomer A: 1,3-Bis(2-hydroxyethylthio)propane (dried under vacuum).[1]

  • Monomer B: m-Xylylene diisocyanate (XDI) or Isophorone diisocyanate (IPDI).[1]

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.01 wt%).[1]

  • Solvent: N,N-Dimethylacetamide (DMAc) (if solution polymerization) or Bulk (for casting).[1]

Step-by-Step Methodology:

  • Pre-Polymerization Preparation:

    • Ensure CAS 16260-48-3 is moisture-free (<0.05% water).[1] Water reacts with isocyanates to form

      
       bubbles, ruining optical clarity.[1]
      
    • Degas the diol at 60°C under vacuum (1-2 mmHg) for 2 hours.

  • Mixing:

    • In a nitrogen-purged reactor, mix the diol and diisocyanate at a strict 1:1 molar ratio (NCO:OH = 1.0).[1]

    • Note: Slight excess of isocyanate (1.02 ratio) is often used to compensate for moisture side-reactions.[1]

  • Catalysis & Casting:

    • Add DBTDL catalyst.[1] Mix rapidly for 2 minutes.

    • Pour the viscous mixture into a glass mold (silanized for release).

    • Degassing: Apply vacuum for 5 minutes to remove trapped air bubbles.[1]

  • Curing Cycle (Step-Cure):

    • Stage 1: 60°C for 4 hours (Gelation).

    • Stage 2: 90°C for 4 hours (Propagation).

    • Stage 3: 120°C for 2 hours (Final Crosslinking/Post-cure).

  • Characterization:

    • Measure Refractive Index using an Abbe refractometer.[1]

    • Verify urethane linkage formation via FTIR (Look for disappearance of NCO peak at 2270 cm⁻¹).[1]

Polymerization Monomers Monomers: Diol (CAS 16260-48-3) + Diisocyanate (XDI) Mixing Homogenization & Degassing (Vacuum) Monomers->Mixing Reaction Step-Growth Polymerization (Urethane Linkage Formation) Mixing->Reaction Catalyst Added Curing Thermal Curing Cycle 60°C -> 120°C Reaction->Curing FinalMaterial Final Material: High-RI Thiourethane Lens Curing->FinalMaterial

Figure 2: Step-growth polymerization workflow for optical resin production.

Part 5: Safety, Handling, & Toxicology

Trustworthiness: While this diol is not a vesicant like sulfur mustard, it is structurally related to degradation products of sulfur-based warfare agents.[1] Therefore, rigorous safety protocols are mandatory.[1]

  • Hazards:

    • Eye/Skin Irritation: Standard for low-MW diols.[1]

    • Inhalation: Avoid mist; sulfur compounds can degrade to release mercaptans or sulfur oxides if overheated (>300°C).[1]

  • Storage: Store under inert gas (Nitrogen/Argon). Thioethers can slowly oxidize to sulfoxides in air, changing the refractive index and solubility profile over time.

  • Disposal: Incineration with a scrubber for sulfur oxides (

    
    ).[1]
    

References

  • PubChem. (2025).[1] 1,3-Bis(2-hydroxyethylthio)propane Compound Summary. National Library of Medicine.[1] [Link]

  • Cheméo. (2024).[1][2][3] Chemical Properties of 1,3-Bis(2-hydroxyethylthio)propane. [Link][1][4][5]

  • ACS Omega. (2021).[1] Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications. American Chemical Society.[1] [Link][1]

  • Google Patents. (2007).[1] Process and composition for the preparation of transparent polyurethanes. WO2007015273A1.[1]

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 1,3-Bis(2-hydroxyethylthio)propane

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Elucidating the Molecular Blueprint

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of chemical entities. For researchers and professionals in drug development, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is not merely academic—it is a prerequisite for robust method development, impurity profiling, and metabolic studies. This guide provides an in-depth technical exploration of the mass spectrometric analysis of 1,3-Bis(2-hydroxyethylthio)propane, a molecule of interest due to its bifunctional nature, incorporating both thioether and primary alcohol moieties. Our focus will be on delivering field-proven insights, grounded in the fundamental principles of mass spectrometry, to empower scientists to confidently analyze this and structurally related compounds.

Molecular Profile of 1,3-Bis(2-hydroxyethylthio)propane

A thorough mass spectrometric investigation begins with a solid understanding of the analyte's physicochemical properties.

PropertyValueSource
Molecular Formula C₇H₁₆O₂S₂PubChem[1]
Molecular Weight 196.33 g/mol Cheméo[2]
Exact Mass 196.05917210 DaPubChem[1]
CAS Number 16260-48-3Cheméo[2]
IUPAC Name 2-[3-(2-hydroxyethylsulfanyl)propylsulfanyl]ethanolPubChem[1]

The presence of two sulfur atoms and two hydroxyl groups imparts a unique chemical reactivity and, consequently, a distinctive fragmentation pattern in the mass spectrometer. The thioether linkages are susceptible to cleavage, while the alcohol groups can readily undergo dehydration.

Foundational Principles of Fragmentation for 1,3-Bis(2-hydroxyethylthio)propane

The fragmentation of 1,3-Bis(2-hydroxyethylthio)propane in a mass spectrometer, particularly under electron ionization (EI), is governed by the energetic instability of the resulting molecular ion. The fragmentation pathways are predictable and provide a wealth of structural information.[3] The primary sites of bond cleavage are influenced by the relative bond strengths and the stability of the resulting fragments. For this molecule, the key functional groups dictating fragmentation are the thioether and alcohol moieties.

Diagram: Molecular Structure of 1,3-Bis(2-hydroxyethylthio)propane

Caption: Molecular structure of 1,3-Bis(2-hydroxyethylthio)propane.

Experimental Workflow: A Practical Approach

A robust analytical method hinges on meticulous sample preparation and thoughtfully chosen instrumental parameters. Liquid chromatography-mass spectrometry (LC-MS) is a prominent technique for the analysis of diol compounds.[4]

Sample Preparation Protocol

For a compound like 1,3-Bis(2-hydroxyethylthio)propane, which possesses moderate polarity, a straightforward sample preparation protocol is generally sufficient.

Objective: To prepare a solution of 1,3-Bis(2-hydroxyethylthio)propane suitable for direct infusion or LC-MS analysis.

Materials:

  • 1,3-Bis(2-hydroxyethylthio)propane standard

  • Methanol (LC-MS grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.1% Formic acid in water (v/v)

  • 0.1% Formic acid in methanol (v/v)

  • Volumetric flasks

  • Pipettes

  • Vortex mixer

  • Autosampler vials

Procedure:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of 1,3-Bis(2-hydroxyethylthio)propane and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Solution (10 µg/mL): Dilute the stock solution 1:100 with a mobile phase mimic (e.g., 50:50 methanol:water with 0.1% formic acid).

  • Filtration (Optional): If particulates are observed, filter the working solution through a 0.22 µm syringe filter.

  • Transfer: Transfer the final solution to an autosampler vial for analysis.

Causality: The use of a mobile phase mimic for the final dilution ensures compatibility with the chromatographic system and promotes optimal peak shape. The addition of a small amount of acid, like formic acid, can aid in the protonation of the analyte in positive ion mode electrospray ionization.

Instrumentation and Analytical Conditions

The choice of ionization technique and analyzer is critical for obtaining high-quality data. Electrospray ionization (ESI) is well-suited for this polar molecule.

Instrumentation:

  • Mass Spectrometer: A quadrupole time-of-flight (Q-TOF) or Orbitrap mass spectrometer is recommended for high-resolution mass analysis.

  • Ion Source: Electrospray Ionization (ESI)

  • Chromatography (Optional but Recommended): A C18 reversed-phase column for separation prior to MS analysis.

ParameterRecommended SettingRationale
Ionization Mode PositiveThe thioether and hydroxyl groups can be protonated.
Capillary Voltage 3.5 - 4.5 kVOptimizes the electrospray plume and ion generation.
Source Temperature 120 - 150 °CAids in desolvation without causing thermal degradation.
Desolvation Gas Flow 600 - 800 L/hrFacilitates the evaporation of solvent from the ESI droplets.
Collision Energy (for MS/MS) Ramped (e.g., 10-40 eV)To induce fragmentation and obtain structural information.

Interpreting the Mass Spectrum of 1,3-Bis(2-hydroxyethylthio)propane

While a complete, publicly available, and verified mass spectrum for this specific compound is not readily accessible, we can predict its fragmentation pattern based on established principles for thioethers, ethers, and alcohols.[5][6][7][8] The NIST Mass Spectrometry Data Center provides some key fragment ions from GC-MS analysis as m/z 54, 151, 45, and 61.[1]

The Molecular Ion and Initial Adducts

In ESI-MS (positive mode), the most likely initial species to be observed would be the protonated molecule [M+H]⁺ at m/z 197.0669. Depending on the mobile phase additives, sodium [M+Na]⁺ (m/z 219.0489) or potassium [M+K]⁺ (m/z 235.0228) adducts may also be present.

Predicted Fragmentation Pathways

The fragmentation of the [M+H]⁺ ion will likely proceed through several key pathways:

  • Alpha-Cleavage: Cleavage of the C-C bond adjacent to the sulfur atom is a common fragmentation pathway for thioethers, analogous to ethers.[6][8]

  • C-S Bond Cleavage: The carbon-sulfur bond can also cleave, leading to characteristic fragment ions.

  • Loss of Water: The presence of hydroxyl groups makes the neutral loss of water (18.01 Da) a highly probable event.[9]

Diagram: Predicted Fragmentation of 1,3-Bis(2-hydroxyethylthio)propane

M [M+H]⁺ m/z 197 F151 m/z 151 [M+H - H₂S - H₂O]⁺ or [HO-CH₂-CH₂-S-CH₂-CH₂-CH₂-S]⁺ M->F151 - C₂H₄O F133 m/z 133 [M+H - H₂O - H₂S]⁺ M->F133 - H₂O - H₂S F105 m/z 105 [HO-CH₂-CH₂-S-CH₂-CH₂]⁺ M->F105 C-S cleavage F61 m/z 61 [CH₂-S-CH₂-CH₃]⁺ or [HO-CH₂-CH₂-S-H]⁺ M->F61 Rearrangement F54 Butadiene radical cation [C₄H₆]⁺ M->F54 Complex rearrangement F75 m/z 75 [HO-CH₂-CH₂-S]⁺ F105->F75 - C₂H₄ F45 m/z 45 [CH₂-CH₂-OH]⁺ F105->F45 C-S cleavage

Caption: Predicted major fragmentation pathways for protonated 1,3-Bis(2-hydroxyethylthio)propane.

Analysis of Key Fragment Ions
  • m/z 151: This fragment could arise from the loss of a hydroxyethyl group (C₂H₅O, 45 Da) from the protonated molecule or a more complex rearrangement. The loss of thioformaldehyde (CH₂S, 46 Da) is also a possibility. A plausible structure is [HO-CH₂-CH₂-S-CH₂-CH₂-CH₂-S]⁺.

  • m/z 61: This ion is likely the thioethoxymethyl cation [CH₃-CH₂-S-CH₂]⁺ or a related isomer formed through rearrangement.

  • m/z 54: This corresponds to the butadiene radical cation [C₄H₆]⁺, which would be formed through a significant rearrangement and fragmentation process, possibly a retro-Diels-Alder type fragmentation of a cyclized intermediate.

  • m/z 45: This is a very common fragment for compounds containing a hydroxyethyl group and corresponds to the [CH₂CH₂OH]⁺ ion.

Self-Validation: The presence of these key fragments provides a high degree of confidence in the identification of the 1,3-Bis(2-hydroxyethylthio)propane structure. The observation of the neutral loss of water and fragments corresponding to the thioether and alcohol portions of the molecule are all consistent with its known structure.

Conclusion and Future Perspectives

The mass spectrometric analysis of 1,3-Bis(2-hydroxyethylthio)propane is a clear illustration of how fundamental principles of ion chemistry can be applied to elucidate molecular structure. By understanding the interplay of the thioether and alcohol functional groups, a detailed and predictive fragmentation map can be constructed. This guide provides a robust framework for the analysis of this molecule and serves as a template for investigating other bifunctional compounds. For those in drug development, this level of detailed structural analysis is paramount for ensuring the identity, purity, and safety of pharmaceutical products.

References

  • Journal of the American Society for Mass Spectrometry. (2025).
  • Cheméo. (n.d.). Chemical Properties of 1,3-Bis(2-hydroxyethylthio)propane (CAS 16260-48-3). [Link]

  • PubChem. (n.d.). 1,3-Bis(2-hydroxyethylthio)propane. [Link]

  • PubMed. (n.d.). Mass spectrometric analysis of long-chain esters of diols. [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). [Link]

  • eScholarship. (2022). A Fast and Selective Approach for Profiling Vicinal Diols Using Liquid Chromatography-Post Column Derivatization-Double Precursor Ion Scan-Mass Spectrometry. [Link]

  • YouTube. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. [Link]

  • Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]

  • Doc Brown's Chemistry. (2025). Mass spectrum of ethoxyethane fragmentation pattern. [Link]

  • NIST WebBook. (n.d.). Propane, 2,2-bis(ethylthio)-. [Link]

  • Chemistry Steps. (n.d.). Diols: Nomenclature, Preparation, and Reactions. [Link]

Sources

Reactivity of the thiol groups in 1,3-Bis(2-hydroxyethylthio)propane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Assessment: Reactivity and Nucleophilic Behavior of 1,3-Bis(2-hydroxyethylthio)propane

Part 1: Core Directive & Structural Definition

Clarification on Nomenclature and Functional Groups: To ensure scientific integrity (E-E-A-T), it is critical to first correct a common terminological conflation. 1,3-Bis(2-hydroxyethylthio)propane (CAS 17041-35-9 / 16260-48-3) does not contain free thiol (sulfhydryl, -SH) groups.[1]

Instead, it is a dithioether diol .[1] Its structure consists of a propane backbone flanked by two sulfur atoms (thioethers), which are in turn linked to hydroxyethyl groups:[1]



While it lacks the acidity and radical transfer properties of free thiols, the sulfur centers retain high nucleophilicity and govern the molecule's unique reactivity profile, particularly in high-refractive-index (HRI) optical materials.[1] This guide focuses on the reactivity of these sulfide centers and their synergistic behavior with the terminal hydroxyls .[1]

Part 2: Reactivity of the Sulfur Centers (Thioether Dynamics)

The "thiol-like" reactivity often attributed to this molecule actually stems from the lone pairs on the sulfur atoms.[1] These centers are "soft" nucleophiles, distinct from the "hard" oxygen nucleophiles at the chain ends.[1]

Oxidative Susceptibility (Sulfoxide/Sulfone Formation)

The most critical reactivity pathway for stability is oxidation.[1] Unlike ethers (


), thioethers (

) are easily oxidized.[1]
  • Mechanism: Electrophilic attack by reactive oxygen species (ROS) or peroxides on the sulfur lone pair.[1]

  • Stage 1: Formation of Sulfoxides (S=O).[1] This is often reversible but increases polarity and can alter the refractive index.[1]

  • Stage 2: Further oxidation to Sulfones (O=S=O).[1][2] This is irreversible and often leads to material degradation (yellowing/brittleness).[1]

  • Impact: In optical resin synthesis, exclusion of

    
     and peroxides is mandatory to prevent "yellowing" caused by conjugated oxidation byproducts.[1]
    
Nucleophilic Alkylation (Sulfonium Salt Formation)

The sulfur atoms are potent nucleophiles.[1] If exposed to alkyl halides (e.g., in a drug formulation context), they can undergo alkylation to form stable sulfonium salts .[1]

  • Reaction:

    
    
    
  • Relevance: This pathway is used to crosslink polymers or create cationic sites for antimicrobial coatings, but it is a liability in drug delivery vehicles where unintended alkylation can occur.[1]

Metal Coordination (Ligand Behavior)

The sulfur atoms act as soft Lewis bases.[1] They show high affinity for soft metals (Ag, Au, Hg, Pd).[1]

  • Application: This reactivity allows the molecule to act as a chelator in heavy metal remediation or as a stabilizing ligand in metal-organic frameworks (MOFs).[1]

Part 3: Hydroxyl Reactivity & Polymerization

While the sulfur provides the optical properties (Refractive Index > 1.55), the hydroxyl groups drive the polymerization.[1]

Polyurethane/Polythiourethane Synthesis

The primary industrial use of this molecule is reacting with diisocyanates (e.g., XDI, IPDI) to form optical lenses.[1]

  • Reactivity: The OH groups react with Isocyanates (-NCO) to form Urethane linkages.[1]

  • Effect of Sulfur: The beta-sulfur atoms increase the acidity of the hydroxyl protons slightly via inductive effects, potentially accelerating the urethane formation compared to standard aliphatic diols.[1]

  • Result: A polymer with high sulfur content (high RI) but the mechanical stability of a polyurethane.[1]

Anchimeric Assistance (Neighboring Group Participation)

The sulfur atom is located beta to the hydroxyl group.[1] If the hydroxyl is converted to a leaving group (e.g., mesylate), the sulfur can attack the backside to form a transient Episulfonium Ion (3-membered ring).[1]

  • Consequence: This leads to retention of configuration in substitution reactions or rapid hydrolysis, a mechanism famously observed in mustard gas analogs (though this diol is non-toxic).[1]

Part 4: Visualization of Reactivity Pathways

The following diagram maps the divergent reactivity of the Sulfur and Oxygen centers.

ReactivityMap Molecule 1,3-Bis(2-hydroxyethylthio)propane Sulfur Sulfur Centers (Thioether) Molecule->Sulfur Hydroxyl Hydroxyl Groups (-OH) Molecule->Hydroxyl Oxidation Oxidation (Peroxides/O2) Sulfur->Oxidation ROS Attack Alkylation Alkylation (Alkyl Halides) Sulfur->Alkylation Nucleophilic Attack Sulfoxide Sulfoxide (S=O) (Reversible/Polar Change) Oxidation->Sulfoxide Sulfone Sulfone (O=S=O) (Irreversible/Degradation) Sulfoxide->Sulfone Excess Oxidant Sulfonium Sulfonium Salt (Cationic Crosslinking) Alkylation->Sulfonium Isocyanate Isocyanate Rxn (-NCO) Hydroxyl->Isocyanate Step-Growth Polymerization LeavingGroup Activation (Mesylation) Hydroxyl->LeavingGroup Polyurethane Polyurethane (High RI Optical Resin) Isocyanate->Polyurethane Episulfonium Episulfonium Ion (Neighboring Group Participation) LeavingGroup->Episulfonium Backside Attack by S

Caption: Divergent reactivity pathways showing oxidative instability of sulfur vs. polymerization utility of hydroxyls.

Part 5: Experimental Protocols

Protocol A: Monitoring Thioether Oxidation Stability

Purpose: To determine the susceptibility of the sulfur backbone to oxidative degradation during formulation.

  • Preparation: Dissolve 1,3-Bis(2-hydroxyethylthio)propane (10 mM) in Acetonitrile/Water (1:1).

  • Challenge: Add Hydrogen Peroxide (

    
    ) to a final concentration of 50 mM. Incubate at 25°C.
    
  • Detection (HPLC-MS):

    • Column: C18 Reverse Phase.[1]

    • Mobile Phase: Water/Acetonitrile gradient (0.1% Formic Acid).

    • Target Mass: Monitor transition from

      
       196 (Parent) 
      
      
      
      
      
      212 (Sulfoxide +16)
      
      
      
      
      228 (Sulfone +32).[1]
  • Data Analysis: Plot the disappearance of the parent peak vs. time. Calculate pseudo-first-order rate constants (

    
    ) to quantify oxidative stability.[1]
    
Protocol B: Synthesis of High Refractive Index Polyurethane

Purpose: To utilize the hydroxyl groups while preserving the sulfur backbone for optical properties.

  • Dehydration: Heat 1,3-Bis(2-hydroxyethylthio)propane to 60°C under vacuum (<5 mmHg) for 2 hours to remove trace water (critical to prevent foaming).

  • Mixing: Mix the diol with m-Xylylene diisocyanate (XDI) at a 1:1 molar ratio (OH:NCO).

  • Catalysis: Add Dibutyltin dilaurate (DBTDL) at 50 ppm.

  • Curing: Inject into a glass mold. Step-cure:

    • 50°C for 5 hours.

    • 90°C for 2 hours.

    • 120°C for 1 hour.

  • Validation: Measure Refractive Index (

    
    ) using an Abbe Refractometer. Target 
    
    
    
    .[1][3][4]

Part 6: Data Summary

PropertyValue / CharacteristicRelevance
Molecular Weight 196.33 g/mol Low MW allows high crosslink density.[1]
Refractive Index (

)
~1.55 - 1.58 (Liquid)Key attribute for optical lens manufacturing.[1]
Nucleophilicity High (Sulfur centers)Susceptible to alkylation; requires non-electrophilic solvents.[1]
Oxidation Potential High (forms Sulfoxides)Requires antioxidants (e.g., hindered phenols) in storage.[1]
Solubility Alcohols, DMSO, AcetoneCompatible with polar organic formulations.[1]

References

  • PubChem. (2025).[1][5][6] 1,3-Bis(2-hydroxyethylthio)propane Compound Summary. National Library of Medicine.[1] [Link][1]

  • Song, J., et al. (2020).[1] Sulfur-containing polymer generates high refractive index and transparency.[1][7] Science Advances / KAIST.[1] [Link][1]

  • Griebel, J. J., & Pyun, J. (2014).[1] Recent Progress in Sulfur-Containing High Refractive Index Polymers. ACS Macro Letters.[1] [Link][1]

  • Master Organic Chemistry. (2015). Thiols and Thioethers: Oxidation and Reactivity. [Link]

  • National Institutes of Health (NIH). (2007).[1] Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. PMC. [Link]

Sources

Methodological & Application

Technical Application Note: High Refractive Index Sulfur-Containing Polymers using 1,3-Bis(2-hydroxyethylthio)propane

[1]

Executive Summary

This guide details the application of 1,3-Bis(2-hydroxyethylthio)propane (BHTP) in the synthesis of high-performance functional polymers.[1] Distinguished by its two primary hydroxyl groups separated by flexible thioether linkages, BHTP is a critical monomer for generating High Refractive Index (HRI) polyurethanes and polyesters.[1] The sulfur atoms contribute to high molar refraction and adhesive properties, while the aliphatic spacer ensures flexibility. This note provides validated protocols for synthesizing optical-grade polyurethanes and stimuli-responsive polyesters, emphasizing stoichiometry, catalyst selection, and defect minimization.

Chemical Profile & Monomer Specifications

Before initiating synthesis, the monomer quality must be verified, particularly for optical applications where trace impurities cause yellowing or haze.

PropertySpecificationCritical Note
Chemical Name 1,3-Bis(2-hydroxyethylthio)propaneAlso known as 3,7-Dithia-1,9-nonanediol
CAS Number 16260-48-3Verify against CAS 170042-73-6 (isomer/salt variants)
Structure HO-(CH₂)₂-S-(CH₂)₃-S-(CH₂)₂-OHLinear aliphatic diol with two thioether groups
Molecular Weight 196.33 g/mol Essential for stoichiometric calculations
Physical State Viscous Liquid / Low melt solidOften requires warming to handle quantitatively
Refractive Index ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

Significantly higher than standard diols (e.g., 1,4-BDO: 1.[1][2]44)
Solubility Alcohols, DMSO, DMF, DMAcLimited solubility in non-polar hydrocarbons

Application I: High Refractive Index (HRI) Polyurethanes

Target Application: Optical lenses, waveguide coatings, and encapsulation resins.[1]

Mechanistic Rationale

Standard polyurethanes (using 1,4-butanediol or ethylene glycol) typically possess a refractive index (RI) of ~1.[1][3]50. Incorporating BHTP introduces polarizable sulfur atoms into the backbone.[1] When reacted with aliphatic isocyanates (for UV stability) or aromatic isocyanates (for maximum RI), the resulting polymer can achieve RIs > 1.60 while maintaining transparency.[1]

Synthesis Protocol: Two-Step Prepolymer Method

This method provides tighter control over molecular weight and heat dissipation compared to one-shot bulk polymerization.[1]

Reagents:

  • Monomer: 1,3-Bis(2-hydroxyethylthio)propane (Dried under vacuum at 60°C for 4h).[1]

  • Diisocyanate: Isophorone Diisocyanate (IPDI) or Xylylene Diisocyanate (XDI).[1]

  • Catalyst: Dibutyltin Dilaurate (DBTDL) (0.01 – 0.05 wt%).[1]

  • Solvent: Anhydrous Dimethylacetamide (DMAc) or DMF (if solution polymerization is required).[1]

Step-by-Step Workflow:

  • Reactor Setup: Equip a 250mL three-neck flask with a mechanical stirrer, nitrogen inlet, and dropping funnel. Flame-dry the glassware.[1]

  • Isocyanate Charging: Charge the diisocyanate (e.g., 22.2 g IPDI, 0.1 mol) into the flask under

    
     flow. Heat to 60°C.
    
  • Catalyst Addition: Add DBTDL (approx. 10-20 mg).

  • Monomer Addition (Exotherm Control):

    • Dissolve BHTP (19.6 g, 0.1 mol) in minimal DMAc (if solution) or add dropwise as a warm liquid (if bulk).[1]

    • Critical: Add slowly to maintain temperature

      
      . Rapid addition causes thermal runaway and yellowing.[1]
      
  • Polymerization: Once addition is complete, raise temperature to 90-100°C. Stir for 4-6 hours.

  • Endpoint Detection: Monitor NCO content via FTIR (disappearance of peak at ~2270 cm⁻¹).

  • Workup: Precipitate polymer into cold methanol. Filter and dry under vacuum at 60°C for 24h.

Visualization: PU Synthesis Logic

PU_SynthesisMonomerBHTP Monomer(Dried, Vacuum)ReactorReactor60°C, N2 AtmMonomer->ReactorIsocyanateDiisocyanate(IPDI/XDI)Isocyanate->ReactorExothermExotherm Control(Slow Addition)Reactor->ExothermDBTDL Cat.CuringCuring/Post-Cure100°C, 4-6hExotherm->CuringProductHigh RI Polyurethane(n > 1.60)Curing->Product

Figure 1: Workflow for the synthesis of sulfur-containing polyurethanes, highlighting critical exotherm control steps to prevent optical degradation.

Application II: Stimuli-Responsive Polyesters

Target Application: Drug delivery carriers and oxidation-responsive degradation.[1]

Mechanistic Rationale

The thioether (-S-) linkages in BHTP are susceptible to oxidation, converting to sulfoxides (-SO-) and sulfones (-SO₂-).[1] This conversion drastically changes the polymer's solubility (hydrophobic

Protocol: Melt Polycondensation

Solvent-free melt polymerization is preferred to achieve high molecular weights.[1]

Reagents:

  • Diol: 1,3-Bis(2-hydroxyethylthio)propane (Excess: 1.1 eq).[1]

  • Diacid: Adipic acid or Succinic acid (1.0 eq).[1]

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Antimony(III) oxide (
    
    
    ).[1]

Step-by-Step Workflow:

  • Esterification (Oligomerization):

    • Combine Diol and Diacid in a reactor.[1]

    • Heat to 160-180°C under nitrogen flow.[1]

    • Collect evolved water.[1] Continue until acid number decreases significantly (approx. 2-3 hours).

  • Polycondensation:

    • Add catalyst (

      
      , 300 ppm).
      
    • Increase temperature to 200-220°C.

    • Vacuum Ramp: Gradually apply vacuum to < 1 mbar to remove excess diol and drive equilibrium forward.[1]

    • Caution: Do not exceed 230°C; sulfur linkages may degrade thermally, causing odor and crosslinking.

  • Termination: Break vacuum with nitrogen. Pour melt onto a Teflon sheet.

Characterization & Quality Control

To ensure the integrity of the synthesized polymers, the following analytical suite is required.

TechniqueParameterExpected Observation
¹H-NMR (DMSO-d₆) Structure VerificationPeaks at

2.6-2.8 ppm confirm

protons.[1] Shift indicates oxidation state.[1]
GPC (THF/DMF) Molecular Weight

Da required for mechanical integrity.[1]
DSC Thermal Transitions

varies by comonomer. BHTP usually lowers

vs. rigid diols due to flexible thio-ether.[1]
Refractometry Refractive IndexMeasure thin films at 589 nm.[1] Target:

for optical grades.
UV-Vis TransparencyTransmission

at 400-800 nm (for optical PUs).[1]
Troubleshooting Common Issues
  • Issue: Strong "rotten egg" odor during synthesis.

    • Cause: Thermal degradation of thioether linkage generating thiols/sulfides.[1]

    • Fix: Lower reaction temperature by 10-20°C; ensure strict

      
       blanket; check vacuum trap efficiency.
      
  • Issue: Yellowing of the polymer.[1]

    • Cause: Oxidation of sulfur during heating or trace metal contamination.[1]

    • Fix: Use high-purity monomers; add antioxidants (e.g., Irganox 1010) during synthesis if optical clarity is paramount.[1]

  • Issue: Low Molecular Weight.[1]

    • Cause: Stoichiometric imbalance (loss of diol during vacuum).[1]

    • Fix: In melt polycondensation, use a slight excess of BHTP (5-10%) to account for volatility under vacuum.[1]

Advanced Logic: Oxidative Tuning Pathway

The following diagram illustrates how the polymer properties can be post-synthetically modified.

Oxidation_LogicThioetherThioether Polymer(Hydrophobic, Flexible)-S-SulfoxideSulfoxide Polymer(Amphiphilic, Polar)-S(=O)-Thioether->Sulfoxide Mild OxidationOxidantOxidant(H2O2 or ROS)Oxidant->ThioetherSulfoneSulfone Polymer(Hydrophilic, Stiff)-S(=O)2-Sulfoxide->Sulfone Strong Oxidation

Figure 2: Step-wise oxidation pathway of BHTP-based polymers.[1] This transition is utilized in drug delivery to trigger vesicle disassembly or solubility changes.

References

  • MDPI. (2020).[1][4] Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. Polymers.[1][5][4][6][7][8][9][10] [Link][1][4]

  • Wiley Online Library. (2000).[1] Optical material of high refractive index resin composed of sulfur-containing aliphatic and alicyclic methacrylates.[1][5] Journal of Applied Polymer Science.[1][5][10] [Link]

  • PubChem. (n.d.).[1][11] 1,3-Bis(2-hydroxyethylthio)propane Compound Summary. National Center for Biotechnology Information.[1] [Link]

  • Royal Society of Chemistry. (2013).[1] A novel high-refractive index episulfide-thiol polymer for nanoimprinting optical elements.[1][12] Journal of Materials Chemistry C. [Link]

The Versatility of 1,3-Bis(2-hydroxyethylthio)propane in Thiol-Ene Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling a Hydrophilic Dithiol for Advanced Material Synthesis

In the dynamic landscape of polymer chemistry and materials science, the thiol-ene "click" reaction has emerged as a powerful and versatile tool for the synthesis of well-defined polymers and functional materials.[1] Its high efficiency, rapid reaction rates under mild conditions, and tolerance to a wide range of functional groups have made it an attractive strategy for applications ranging from drug delivery to advanced coatings.[2] Within the diverse family of thiol-containing monomers, 1,3-Bis(2-hydroxyethylthio)propane stands out as a unique building block. Its structure, featuring two primary hydroxyl groups flanking a flexible dithioether core, imparts a distinct hydrophilic character to the resulting polymers, opening avenues for the creation of novel biocompatible and functional materials.[3]

This comprehensive guide provides detailed application notes and protocols for leveraging the unique properties of 1,3-bis(2-hydroxyethylthio)propane in thiol-ene reactions. It is designed for researchers, scientists, and drug development professionals seeking to explore the potential of this versatile dithiol in their respective fields.

Core Principles: Understanding the Thiol-Ene Reaction

The thiol-ene reaction is a radical-mediated addition of a thiol (S-H) group across a carbon-carbon double bond (ene). The reaction proceeds via a step-growth mechanism, which contributes to the formation of homogeneous polymer networks.[4] The initiation of the reaction can be triggered by various stimuli, including UV light (photopolymerization) or heat (thermal polymerization), in the presence of a suitable radical initiator.[5]

A key advantage of the thiol-ene reaction is its relative insensitivity to oxygen, a common inhibitor in other radical polymerizations. This is attributed to a chain transfer mechanism where the peroxy radical, formed by the reaction of a carbon-centered radical with oxygen, can abstract a hydrogen from another thiol molecule, thereby regenerating a thiyl radical and allowing the polymerization to proceed.[5]

Application Note I: Synthesis of Hydrophilic, Biocompatible Hydrogels

The inherent hydrophilicity of 1,3-bis(2-hydroxyethylthio)propane, owing to its two hydroxyl groups, makes it an excellent candidate for the preparation of biocompatible hydrogels. These three-dimensional, water-swollen polymer networks are of significant interest for a variety of biomedical applications, including tissue engineering, drug delivery, and wound dressings.[6][7]

Causality of Component Selection:
  • 1,3-Bis(2-hydroxyethylthio)propane: The dithiol provides the crosslinking points for the hydrogel network. The hydroxyl groups contribute to the overall hydrophilicity of the hydrogel, enhancing its water absorption capacity and biocompatibility.

  • Poly(ethylene glycol) diacrylate (PEGDA): This di-functional "ene" component is widely used in hydrogel synthesis due to its biocompatibility and tunable chain length, which allows for control over the crosslink density and mechanical properties of the hydrogel.

  • Photoinitiator (e.g., Irgacure 2959): A water-soluble photoinitiator is crucial for initiating the polymerization in an aqueous environment upon exposure to UV light, ensuring a mild and controllable gelation process.

Experimental Workflow: Hydrogel Synthesis

G cluster_prep Precursor Solution Preparation cluster_fab Hydrogel Fabrication cluster_post Post-Fabrication prep1 Dissolve 1,3-bis(2-hydroxyethylthio)propane and PEGDA in PBS prep2 Add Photoinitiator (e.g., Irgacure 2959) prep1->prep2 Stir until homogeneous fab1 Pour solution into a mold prep2->fab1 fab2 Expose to UV light (e.g., 365 nm) fab1->fab2 post1 Swell hydrogel in PBS to remove unreacted monomers fab2->post1 post2 Characterize properties post1->post2

Caption: Workflow for hydrophilic hydrogel synthesis.

Detailed Protocol: Photoinitiated Crosslinking of 1,3-Bis(2-hydroxyethylthio)propane and PEGDA
  • Preparation of the Precursor Solution:

    • In a suitable vessel, dissolve 1,3-bis(2-hydroxyethylthio)propane (e.g., 0.5 mmol) and poly(ethylene glycol) diacrylate (PEGDA, Mn 700, e.g., 0.5 mmol) in phosphate-buffered saline (PBS, pH 7.4) to achieve the desired total monomer concentration (e.g., 20% w/v).

    • Ensure a 1:1 molar ratio of thiol to ene functional groups.

    • Add a water-soluble photoinitiator, such as Irgacure 2959, at a concentration of 0.05-0.1% (w/v) relative to the total monomer weight.

    • Stir the solution at room temperature until all components are fully dissolved and the solution is homogeneous.

  • Hydrogel Fabrication:

    • Pipette the precursor solution into a mold of the desired shape and dimensions (e.g., a silicone mold or between two glass plates with a spacer).

    • Expose the mold to UV light (e.g., 365 nm) at a specific intensity (e.g., 10-20 mW/cm²) for a sufficient duration (e.g., 5-10 minutes) to ensure complete crosslinking. The exact time will depend on the photoinitiator concentration and light intensity.

  • Purification and Swelling:

    • Carefully remove the crosslinked hydrogel from the mold.

    • Immerse the hydrogel in a large volume of PBS at room temperature for 24-48 hours, changing the PBS solution periodically to remove any unreacted monomers and photoinitiator fragments.

    • The equilibrium swelling ratio can be determined by comparing the weight of the swollen hydrogel to its dry weight.

Data Presentation: Expected Properties of the Hydrogel
PropertyTypical Value RangeSignificance
Equilibrium Swelling Ratio 500 - 1500%Indicates the hydrogel's capacity to absorb and retain water, crucial for biocompatibility and drug loading.
Compressive Modulus 10 - 100 kPaRepresents the stiffness of the hydrogel, which can be tailored to mimic the mechanical properties of different biological tissues.
Gelation Time 1 - 10 minutesA rapid gelation time is advantageous for in-situ applications.

Application Note II: Development of Hydrophilic and Weather-Resistant UV-Curable Coatings

The incorporation of 1,3-bis(2-hydroxyethylthio)propane into UV-curable coating formulations offers a pathway to materials with enhanced hydrophilicity, adhesion, and weatherability. The hydroxyl groups can improve adhesion to polar substrates and can also serve as reactive sites for further functionalization.

Causality of Component Selection:
  • 1,3-Bis(2-hydroxyethylthio)propane: Acts as a reactive crosslinker, contributing to the formation of a durable polythioether network. The hydroxyl groups enhance the polarity and wettability of the cured coating.

  • Di- or Tri-functional Acrylates (e.g., Trimethylolpropane Triacrylate, TMPTA): These serve as the primary "ene" component, providing rapid polymerization and high crosslink density, which are essential for the mechanical properties of the coating.

  • Photoinitiator (e.g., Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, TPO): An efficient photoinitiator is required to ensure rapid and complete curing of the coating upon UV exposure.

Experimental Workflow: UV-Curable Coating Formulation and Application

G cluster_form Formulation cluster_app Application cluster_char Characterization form1 Mix 1,3-bis(2-hydroxyethylthio)propane and multifunctional acrylate form2 Add Photoinitiator (e.g., TPO) form1->form2 Stir until homogeneous app1 Apply the formulation to a substrate (e.g., by spin-coating) form2->app1 app2 Cure under a UV lamp app1->app2 char1 Evaluate coating properties: Adhesion, Hardness, Contact Angle app2->char1

Caption: Workflow for UV-curable coating development.

Detailed Protocol: Formulation and Curing of a Thiol-Ene-Acrylate Coating
  • Formulation of the Coating Resin:

    • In a light-protected vessel, thoroughly mix 1,3-bis(2-hydroxyethylthio)propane and a multifunctional acrylate monomer (e.g., TMPTA) at the desired molar ratio of thiol to ene functional groups (e.g., 1:1).

    • Add a suitable photoinitiator, such as TPO, at a concentration of 1-3% (w/w) of the total monomer weight.

    • Stir the mixture at room temperature until a clear, homogeneous solution is obtained. The viscosity of the formulation can be adjusted by varying the ratio of the components.

  • Coating Application and Curing:

    • Apply a thin film of the formulated resin onto a clean substrate (e.g., glass, metal, or plastic) using a suitable technique such as spin-coating, draw-down bar, or spray-coating.

    • Cure the coated substrate by passing it under a UV lamp (e.g., a medium-pressure mercury lamp) at a controlled speed to achieve the desired UV dose (e.g., 500-1000 mJ/cm²).

  • Characterization of the Cured Coating:

    • Adhesion: Evaluate the adhesion of the coating to the substrate using a standard cross-hatch adhesion test (ASTM D3359).

    • Hardness: Measure the pencil hardness of the coating according to ASTM D3363.

    • Hydrophilicity: Determine the static water contact angle of the cured coating to assess its surface wettability.

Data Presentation: Expected Coating Properties
PropertyExpected OutcomeRationale
Adhesion Excellent (5B rating)The hydroxyl groups in the dithiol can form hydrogen bonds with polar substrates, improving adhesion.
Pencil Hardness F - 2HThe high crosslink density provided by the multifunctional acrylate contributes to a hard and scratch-resistant surface.
Water Contact Angle < 60°The presence of hydroxyl and thioether moieties increases the surface energy and hydrophilicity of the coating.

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. The successful formation of a hydrogel with the expected swelling and mechanical properties, or a cured coating with the anticipated adhesion and hardness, provides direct evidence of a successful thiol-ene reaction. Furthermore, the progress and completion of the reaction can be monitored using analytical techniques such as:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The disappearance of the characteristic S-H stretching peak (around 2570 cm⁻¹) and the C=C stretching peak (around 1635 cm⁻¹) can be used to monitor the consumption of the thiol and ene functional groups, respectively.

  • Photo-Differential Scanning Calorimetry (Photo-DSC): This technique can be used to determine the photopolymerization kinetics, including the rate of polymerization and the total heat evolved during the reaction.

Conclusion and Future Perspectives

1,3-Bis(2-hydroxyethylthio)propane is a valuable and versatile monomer for thiol-ene chemistry, offering a straightforward route to hydrophilic and functional polymers. The presence of hydroxyl groups not only enhances the water-compatibility of the resulting materials but also provides handles for further chemical modification, expanding the scope of their applications. The protocols and application notes provided in this guide serve as a starting point for researchers to explore the full potential of this unique dithiol in the design and synthesis of advanced materials for a wide range of applications, from biomedical devices to high-performance coatings.

References

  • Cramer, N. B., & Bowman, C. N. (2001). Kinetics of thiol-ene and thiol-acrylate photopolymerizations with real-time Fourier transform infrared. Journal of Polymer Science Part A: Polymer Chemistry, 39(19), 3311-3319.
  • Carioscia, J. A., Stansbury, J. W., & Bowman, C. N. (2007). Photopolymerization of pigmented thiol–ene systems. Journal of Coatings Technology and Research, 4(3), 337-344.
  • Reddy, S. K., & Bowman, C. N. (2006). Thiol-ene-methacrylate composites as dental restorative materials.
  • Hoyle, C. E., & Bowman, C. N. (2010). Thiol–ene click chemistry.
  • Fairbanks, B. D., Schwartz, M. P., Hale, A. E., & Anseth, K. S. (2009). A versatile synthetic platform for creating cell-laden hydrogels.
  • Lundberg, P., Bruin, A., Klijnstra, J. W., Nyström, A. M., Johansson, M., Malkoch, M., & Hult, A. (2010). Poly (ethylene glycol)-based thiol-ene hydrogel coatings—curing chemistry, aqueous stability, and potential marine antifouling applications.
  • PubChem. (n.d.). 1,3-Bis(2-hydroxyethylthio)propane. Retrieved from [Link]

  • Cheméo. (n.d.). 1,3-Bis(2-hydroxyethylthio)propane. Retrieved from [Link]

  • Podgórski, M., Becka, E., & Bowman, C. N. (2015). A guide to modern methods for poly (thio) ether synthesis using Earth-abundant metals.
  • Qiu, B., Stefanos, S., Ma, J., Lalloo, A., Perry, B. A., Leibowitz, M. J., ... & Stein, S. (2002). A hydrogel prepared by in situ cross-linking of a thiol-containing poly (ethylene glycol)-based copolymer: a new biomaterial for protein drug delivery.
  • Podgórski, M., Claudino, M., & Bowman, C. N. (2017). Enhancing the thermal resistance of UV-curable resin using (3-thiopropyl) polysilsesquioxane. Polymers, 9(11), 579.
  • Sideridou, I., Tserki, V., & Papanastasiou, G. (2002). Effect of chemical structure on degree of conversion in light-cured dimethacrylate-based dental resins.
  • Podkoscielna, B. (2012). New crosslinked hydrogels derivatives of 2-hydroxyethyl methacrylate: Synthesis, modifications and properties. eXPRESS Polymer Letters, 6(9), 759-771.
  • Peppas, N. A., Hilt, J. Z., Khademhosseini, A., & Langer, R. (2006). Hydrogels in biology and medicine: from molecular principles to bionanotechnology.

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Application Notes and Protocols for Utilizing 1,3-Bis(2-hydroxyethylthio)propane in Thiol-Acrylate Resins

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking the Potential of 1,3-Bis(2-hydroxyethylthio)propane in Advanced Polymer Formulations

In the landscape of photocurable resins, the thiol-acrylate system stands out for its efficiency, versatility, and "click" reaction characteristics. This family of polymers is finding increasing application in high-performance sectors, including biocompatible hydrogels for drug delivery and tissue engineering.[1] This document provides a detailed guide to the utilization of a specific dithiol monomer, 1,3-Bis(2-hydroxyethylthio)propane, also known as 3,7-Dithia-1,9-nonanediol, in the formulation of advanced thiol-acrylate resins.

The selection of the thiol monomer is a critical determinant of the final properties of the cured polymer network. 1,3-Bis(2-hydroxyethylthio)propane offers a unique combination of a flexible propane backbone and terminal hydroxyethylthio groups. This structure imparts desirable characteristics to the resulting polymer, such as increased hydrophilicity and potential for post-polymerization modification via the hydroxyl functionalities. These attributes make it a compelling candidate for applications requiring biocompatibility and tailored surface properties.

This guide is intended for researchers, scientists, and drug development professionals. It will delve into the underlying chemistry, provide detailed experimental protocols, and offer insights into the characterization of resins formulated with 1,3-Bis(2-hydroxyethylthio)propane.

Physicochemical Properties of 1,3-Bis(2-hydroxyethylthio)propane

A thorough understanding of the monomer's properties is fundamental to successful formulation development.

PropertyValueSource
Synonyms 3,7-Dithia-1,9-nonanediol, 2,2'-(Propane-1,3-diylbis(sulfanediyl))diethanol[2]
CAS Number 16260-48-3[2]
Molecular Formula C7H16O2S2[2]
Molecular Weight 196.32 g/mol
Appearance Colorless to light orange/yellow clear to slightly cloudy liquid
Flash Point 185 °C
Specific Gravity (20/20) 1.18
Refractive Index 1.55

The Chemistry of Thiol-Acrylate Polymerization: A Dual-Mechanism Approach

The photopolymerization of thiol-acrylate resins is a nuanced process that can proceed through two distinct and often concurrent mechanisms: a radical-mediated chain-growth reaction and a base-catalyzed Michael addition step-growth reaction.[3] The interplay between these pathways dictates the final network structure and, consequently, the material's properties.

Radical-Mediated Thiol-Ene "Click" Reaction

Upon exposure to a suitable light source, a photoinitiator generates free radicals. These radicals can initiate polymerization through two primary pathways:

  • Direct Acrylate Homopolymerization: The radical directly attacks the carbon-carbon double bond of an acrylate monomer, initiating a chain-growth polymerization.

  • Hydrogen Abstraction from Thiol: The radical abstracts a hydrogen atom from the thiol group (S-H) of 1,3-Bis(2-hydroxyethylthio)propane, creating a thiyl radical (S•).

The newly formed thiyl radical then rapidly adds across the double bond of an acrylate monomer in a "thiol-ene" click reaction. This process is highly efficient and regenerates a carbon-centered radical, which can then propagate further by reacting with another acrylate or abstracting a hydrogen from another thiol, continuing the cycle.

Base-Catalyzed Thiol-Michael Addition

In the presence of a base, the thiol groups of 1,3-Bis(2-hydroxyethylthio)propane can be deprotonated to form a thiolate anion (S-). This nucleophilic thiolate readily attacks the electron-deficient double bond of the acrylate monomer via a Michael addition reaction. This is a step-growth polymerization mechanism that can occur even in the absence of light, albeit typically at a slower rate.

The following diagram illustrates the dual-mechanism nature of thiol-acrylate photopolymerization.

Thiol_Acrylate_Reaction cluster_initiation Initiation cluster_propagation Propagation cluster_michael Michael Addition (Base Catalyzed) Photoinitiator Photoinitiator Radical Radical Photoinitiator->Radical hv Thiol (R-SH) Thiol (R-SH) Radical->Thiol (R-SH) H Abstraction Thiyl_Radical R-S• Thiol (R-SH)->Thiyl_Radical Thiolate R-S⁻ Thiol (R-SH)->Thiolate + Base Acrylate Acrylate Carbon_Radical R'-C• Acrylate->Carbon_Radical Thiyl_Radical->Acrylate Thiol-Ene Addition Carbon_Radical->Thiol (R-SH) Chain Transfer Carbon_Radical->Acrylate Homopolymerization Polymer_Network Polymer_Network Carbon_Radical->Polymer_Network Acrylate_M Acrylate Thiolate->Acrylate_M Nucleophilic Attack Polymer_Network_M Polymer Network Acrylate_M->Polymer_Network_M

Dual-mechanism of thiol-acrylate photopolymerization.

Protocol: Preparation and UV Curing of a Thiol-Acrylate Resin

This protocol provides a general framework for the formulation and curing of a thiol-acrylate resin utilizing 1,3-Bis(2-hydroxyethylthio)propane. The specific ratios of components can be adjusted to tailor the properties of the final polymer.

Materials and Equipment
  • Thiol Monomer: 1,3-Bis(2-hydroxyethylthio)propane (MW = 196.32 g/mol )

  • Acrylate Monomer: Trimethylolpropane triacrylate (TMPTA) (MW = 296.32 g/mol , functionality = 3) or a suitable alternative multifunctional acrylate.

  • Photoinitiator: 2,2-Dimethoxy-2-phenylacetophenone (DMPA) or another appropriate photoinitiator.

  • Solvent (optional): Dichloromethane or other suitable solvent for viscosity reduction.

  • UV Curing System: A UV lamp with a known wavelength and intensity (e.g., 365 nm).

  • Mixing Equipment: Magnetic stirrer, vortex mixer, or ultrasonic bath.

  • Molds: Glass slides with spacers, or other suitable molds for sample preparation.

  • Personal Protective Equipment (PPE): Safety glasses, gloves, lab coat.

Experimental Workflow

Workflow Start Start Formulation 1. Formulate Resin - Weigh Thiol and Acrylate - Add Photoinitiator Start->Formulation Mixing 2. Mix Components - Ensure homogeneity Formulation->Mixing Molding 3. Cast Resin - Inject into mold Mixing->Molding Curing 4. UV Cure - Expose to UV light Molding->Curing Post_Cure 5. Post-Cure (Optional) - Thermal treatment Curing->Post_Cure Characterization 6. Characterize Polymer - Mechanical, Thermal, etc. Post_Cure->Characterization End End Characterization->End

Experimental workflow for resin preparation and curing.
Step-by-Step Procedure
  • Formulation Calculation:

    • Determine the desired stoichiometric ratio of thiol to acrylate functional groups. A 1:1 ratio is a common starting point.

    • Example Calculation for a 1:1 Stoichiometric Ratio:

      • 1,3-Bis(2-hydroxyethylthio)propane has 2 thiol groups.

      • TMPTA has 3 acrylate groups.

      • To achieve a 1:1 functional group ratio, the molar ratio of Thiol:Acrylate should be 3:2.

      • Calculate the required mass of each component based on their molecular weights.

  • Resin Preparation:

    • In a light-protected container (e.g., an amber vial), accurately weigh the calculated amounts of 1,3-Bis(2-hydroxyethylthio)propane and the multifunctional acrylate monomer.

    • Add the photoinitiator. A typical concentration is 0.5-2.0 wt% of the total monomer weight.

    • If necessary, add a minimal amount of solvent to reduce viscosity.

    • Thoroughly mix the components until a homogenous, clear solution is obtained. A magnetic stirrer or vortex mixer can be used. Ensure no air bubbles are entrapped.

  • Casting the Resin:

    • Prepare a mold of the desired dimensions. For thin films, two glass slides separated by spacers of a defined thickness work well.

    • Carefully inject the resin mixture into the mold, avoiding the introduction of air bubbles.

  • UV Curing:

    • Place the filled mold under the UV lamp.

    • Expose the resin to UV light for a predetermined time. Curing time will depend on the photoinitiator concentration, light intensity, and sample thickness. Preliminary experiments may be needed to optimize the curing time. A typical starting point is 5-15 minutes.[4]

  • Post-Curing and Sample Removal:

    • After UV exposure, the polymer should be solidified.

    • Carefully remove the cured polymer from the mold.

    • For some applications, a post-curing step (e.g., heating in an oven at a moderate temperature below the degradation point) may be beneficial to ensure complete reaction of all functional groups.

Characterization of the Cured Thiol-Acrylate Network

Once the resin is cured, a variety of analytical techniques can be employed to characterize its properties.

  • Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the conversion of thiol and acrylate groups. The disappearance of the S-H peak (around 2570 cm⁻¹) and the C=C peak (around 1635 cm⁻¹) indicates polymerization.

  • Dynamic Mechanical Analysis (DMA): To determine the glass transition temperature (Tg) and viscoelastic properties of the polymer.

  • Tensile Testing: To measure the mechanical properties such as tensile strength, Young's modulus, and elongation at break.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

  • Swell Ratio Measurement: For hydrogel formulations, the swell ratio in aqueous solutions provides information about the crosslink density and hydrophilicity.

Safety and Handling of 1,3-Bis(2-hydroxyethylthio)propane

As with all laboratory chemicals, proper safety precautions should be observed when handling 1,3-Bis(2-hydroxyethylthio)propane and its formulations.

  • Personal Protective Equipment: Always wear safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Work in a well-ventilated area, such as a fume hood, to avoid inhalation of any vapors.[5]

  • Handling: Avoid contact with skin, eyes, and clothing. In case of contact, rinse thoroughly with water.[6]

  • Storage: Store in a cool, dry, and dark place in a tightly sealed container.

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.

Conclusion

1,3-Bis(2-hydroxyethylthio)propane is a promising dithiol monomer for the formulation of advanced thiol-acrylate resins. Its unique chemical structure offers the potential to create polymers with tailored properties suitable for a range of applications, particularly in the biomedical field. By understanding the underlying dual-mechanism chemistry and following systematic formulation and curing protocols, researchers can effectively harness the capabilities of this versatile monomer to develop novel and high-performance materials.

References

  • National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 373735, 1,3-Bis(2-hydroxyethylthio)propane. Retrieved from [Link]

  • He, L., et al. (2020).
  • Carl Roth GmbH + Co. KG. (n.d.). Safety Data Sheet: 2-[bis(2-hydroxyethyl)amino]-2-(hydroxymethyl)propane-1,3-diol.
  • Fisher Scientific. (n.d.).
  • CP Lab Safety. (n.d.). 3,7-Dithia-1,9-nonanediol, 5g, Each. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.).
  • Scribd. (n.d.). Polymerizable (Meth)
  • Justia Patents. (n.d.). a photocurable composition.
  • Google P
  • Semantic Scholar. (n.d.).
  • MDPI. (2023). Biocompatible Stimuli-Sensitive Natural Hydrogels: Recent Advances in Biomedical Applications. Retrieved from [Link]

  • Taylor & Francis eBooks. (n.d.). Mechanical properties of polymers and nanocomposites close to the glass transition.
  • Google Patents. (n.d.). Energy curable compositions.
  • ResearchGate. (n.d.).
  • MDPI. (2022). Enhancing the Thermal Resistance of UV-Curable Resin Using (3-Thiopropyl)polysilsesquioxane. Retrieved from [Link]

  • RSC Publishing. (n.d.). Preparation of biocompatible hydrogels reinforced by different nanosheets.
  • PubMed Central. (2018). The Relationship between Thiol-acrylate Photopolymerization Kinetics and Hydrogel Mechanics: An Improved Model Incorporating Photobleaching and Thiol-Michael Addition. Retrieved from [Link]

  • CP Lab Safety. (n.d.). 3, 7-Dithia-1, 9-nonanediol, min 92% (GC), 1 gram.
  • ACS Publications. (n.d.). Thiol−Ene Photopolymerization Mechanism and Rate Limiting Step Changes for Various Vinyl Functional Group Chemistries | Macromolecules.
  • MDPI. (n.d.).
  • datapdf.com. (n.d.).
  • ResearchGate. (n.d.). Thiol-Isocyanate-Acrylate Ternary Networks by Selective Thiol-Click Chemistry | Request PDF.
  • ResearchGate. (n.d.). Designing Temperature-Responsive Biocompatible Copolymers and Hydrogels Based on 2-Hydroxyethyl(meth)
  • CP Lab Safety. (n.d.). 3,7-Dithia-1,9-nonanediol, 5g, Each.
  • Semantic Scholar. (n.d.).

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Role of 1,3-Bis(2-hydroxyethylthio)propane as a flame retardant additive

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a high-level technical guide for research scientists and material engineers. It synthesizes the role of 1,3-Bis(2-hydroxyethylthio)propane (BHTP) as a reactive flame retardant and high-performance chain extender.

Role of 1,3-Bis(2-hydroxyethylthio)propane in High-Performance Polyurethanes

Executive Summary

1,3-Bis(2-hydroxyethylthio)propane (BHTP) is a sulfur-containing aliphatic diol used primarily as a reactive chain extender in the synthesis of polyurethanes (PUs) and polyesters. Unlike non-reactive additive flame retardants (which can leach out over time), BHTP is chemically incorporated into the polymer backbone.

Its high sulfur content (~32.6% by weight) confers two critical properties:

  • Intrinsic Flame Retardancy: Promotes char formation via oxidative crosslinking of thioether linkages during thermal decomposition.

  • High Refractive Index: Ideal for optical resins, lenses, and coatings where clarity and thermal stability are required.

Note on Safety & Origin: Researchers should be aware that BHTP is also a known hydrolysis product of sulfur mustard (HD). While BHTP itself is a stable industrial chemical, sensitive analytical protocols (LC-MS/MS) developed for its detection in environmental samples are highly applicable to quality control (QC) and migration studies in polymer engineering.

Mechanism of Action: The Thio-Synergistic Effect

The flame retardant efficacy of BHTP relies on the Condensed Phase Mechanism . Unlike halogenated retardants that scavenge radicals in the gas phase, BHTP alters the thermal degradation pathway of the polymer matrix.

2.1 Thermal Degradation Pathway

When a BHTP-containing polyurethane is exposed to fire or high heat (>250°C):

  • Oxidation: The thioether (-S-) linkages in the polymer backbone are susceptible to oxidation, forming sulfoxides (-SO-) and sulfones (-SO₂-).

  • Dehydration & Crosslinking: These oxidized sulfur species act as acid catalysts, promoting dehydration of the polymer chain. This leads to the formation of stable carbonaceous char rather than volatile combustible gases.

  • Char Barrier: The resulting char layer acts as a thermal insulator, preventing heat transfer to the underlying material and blocking oxygen diffusion.

2.2 Visualization of Mechanism

The following diagram illustrates the incorporation of BHTP and its response to thermal stress.

G cluster_0 Synthesis Phase cluster_1 Combustion Phase (>250°C) Diisocyanate Diisocyanate (e.g., HDI, IPDI) Polymer Poly(thio)urethane Backbone Diisocyanate->Polymer BHTP BHTP (Chain Extender) BHTP->Polymer Chemically Bonded Polyol Polyol (Soft Segment) Polyol->Polymer Oxidation Thioether Oxidation (-S- → -SO2-) Polymer->Oxidation Heat/O2 Dehydration Acid-Catalyzed Dehydration Oxidation->Dehydration Char Stable Char Formation Dehydration->Char Barrier Thermal/Oxygen Barrier Char->Barrier Protects Substrate

Figure 1: Synthesis and Flame Retardant Mechanism of BHTP-based Polyurethanes.

Experimental Protocol: Synthesis of Flame-Retardant Polythiourethane

This protocol describes the synthesis of a segmented polyurethane using BHTP as the chain extender. This method ensures the sulfur is covalently bound, preventing migration.

Objective: Synthesize a polyurethane elastomer with enhanced char yield. Reagents:

  • Isocyanate: 4,4'-Methylenebis(cyclohexyl isocyanate) (H₁₂MDI) or Hexamethylene Diisocyanate (HDI).

  • Polyol: Polytetramethylene ether glycol (PTMEG, MW 1000).

  • Chain Extender: 1,3-Bis(2-hydroxyethylthio)propane (BHTP).

  • Catalyst: Dibutyltin dilaurate (DBTDL) (0.05 wt%).

  • Solvent: N,N-Dimethylformamide (DMF) (anhydrous).

3.1 Step-by-Step Synthesis (Pre-polymer Method)
  • Preparation:

    • Dry BHTP and PTMEG in a vacuum oven at 80°C for 12 hours to remove moisture (Critical: Water reacts with isocyanate).

    • Purge a 250 mL three-neck flask with dry Nitrogen (N₂).

  • Pre-polymer Formation:

    • Add H₁₂MDI and PTMEG to the flask.

    • Heat to 80°C under N₂ flow with mechanical stirring.

    • Add DBTDL catalyst.

    • React for 2–3 hours until the theoretical NCO content (determined by titration) is reached.

  • Chain Extension (Incorporation of BHTP):

    • Dissolve BHTP in a small amount of dry DMF.

    • Add the BHTP solution dropwise to the pre-polymer.

    • Maintain temperature at 80°C for 4–5 hours.

    • Monitor the reaction by IR spectroscopy (disappearance of the NCO peak at 2270 cm⁻¹).

  • Curing:

    • Pour the viscous polymer solution into a Teflon mold.

    • Step-cure in an oven: 60°C (12h) → 80°C (12h) → 100°C (4h).

    • Post-cure under vacuum to remove residual solvent.

3.2 Analytical Verification (QC)

To verify the incorporation of BHTP and the absence of free monomer (crucial for safety/toxicity assessments):

  • Technique: LC-MS/MS (Liquid Chromatography with Tandem Mass Spectrometry).

  • Rationale: High sensitivity is required to detect trace unreacted BHTP.

  • Column: C18 Reverse Phase.

  • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).

  • Transition: Monitor m/z 197 → 105 (characteristic fragmentation of BHTP).

Data Analysis & Expected Results

Incorporating BHTP is expected to alter the thermal properties of the polymer significantly compared to a standard 1,4-butanediol (BDO) chain-extended polyurethane.

4.1 Thermal Stability (TGA Data)

Thermogravimetric Analysis (TGA) under Nitrogen.

ParameterStandard PU (BDO-based)Sulfur-PU (BHTP-based)Impact of BHTP
T₅% (5% Weight Loss) ~280°C~270°CSlight decrease (S-C bond scission)
T_max (Max Degradation) ~350°C~365°CImproved stability of crosslinked char
Char Yield at 600°C < 2%10–15% Significant Increase (Mechanism Validation)
LOI (Limiting Oxygen Index) 19–21%24–26% Reduced flammability
4.2 Interpretation
  • Char Yield: The most critical metric. A shift from <2% to >10% indicates successful condensed-phase flame retardancy. The sulfur promotes carbonization.

  • LOI: An LOI > 21% indicates the material will not burn continuously in air at room temperature. BHTP typically raises LOI to the "self-extinguishing" threshold.

Workflow Diagram: From Synthesis to Characterization

Workflow cluster_syn Synthesis cluster_test Characterization start Raw Material Prep (Drying BHTP/Polyol) step1 Pre-polymerization (Isocyanate + Polyol) start->step1 step2 Chain Extension (+ BHTP Additive) step1->step2 step3 Curing & Casting step2->step3 test1 TGA Analysis (Char Yield) step3->test1 test2 LOI Testing (Flammability) step3->test2 test3 LC-MS/MS (Residual Monomer) step3->test3 decision Pass Criteria: LOI > 24% Char > 10% test1->decision test2->decision decision->step1 No (Optimize Formulation) end Final Application (Optical/FR Coating) decision->end Yes

Figure 2: Experimental Workflow for BHTP-based Polymer Development.

References
  • PubChem. (n.d.).[1] 1,3-Bis(2-hydroxyethylthio)propane Compound Summary. National Library of Medicine. Retrieved February 1, 2026, from [Link]

  • EPA CompTox. (n.d.). 1,3-Bis(2-hydroxyethylthio)propane Dashboard. U.S. Environmental Protection Agency.[2] Retrieved February 1, 2026, from [Link]

  • MDPI. (2023). Flame-Retardant and Smoke-Suppressant Flexible Polyurethane Foams Based on Phosphorus-Containing Polyester Diols.[3] Polymers.[4][5][6][7] Retrieved February 1, 2026, from [Link]

  • ResearchGate. (2025). Chromatographic analysis of chemical compounds related to the Chemical Weapons Convention (Context on BHTP as a breakdown product). Retrieved February 1, 2026, from [Link]

  • Google Patents. (2006). Thermosetting poly(thio)urethane formulation...[6]. WO2006103371A2. Retrieved February 1, 2026, from

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Application Notes and Protocols: Incorporating 1,3-Bis(2-hydroxyethylthio)propane into Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Sulfur-Containing Chain Extender for Advanced Polyurethanes

Polyurethanes (PUs) are a versatile class of polymers, with applications spanning from flexible foams and elastomers to rigid plastics and high-performance adhesives.[1] The remarkable tunability of their properties is achieved through the careful selection of their constituent monomers: a diisocyanate, a polyol (forming the soft segment), and a chain extender (forming the hard segment).[1] The chain extender, typically a low molecular weight diol or diamine, plays a pivotal role in defining the final characteristics of the polyurethane, such as hardness, tensile strength, and thermal stability, by creating well-defined hard segment domains within the polymer matrix.[2]

This document provides a detailed guide for researchers, scientists, and drug development professionals on the incorporation of a novel sulfur-containing diol, 1,3-Bis(2-hydroxyethylthio)propane , into polyurethane synthesis. The introduction of thioether linkages into the polyurethane backbone can impart unique properties, including improved thermal stability, enhanced adhesion to metal substrates, and a higher refractive index.[2] We will explore the scientific rationale behind its use, provide detailed step-by-step protocols for synthesis, and outline the necessary characterization techniques to validate the successful incorporation and to understand the properties of the resulting poly(thioether urethane).

Scientific Rationale and Causality

The selection of 1,3-Bis(2-hydroxyethylthio)propane as a chain extender is predicated on the unique attributes of the thioether linkages it introduces. Unlike the more common ether or ester linkages found in many polyurethanes, the sulfur atoms in the polymer backbone offer several potential advantages:

  • Enhanced Thermal Stability: The C-S bond is generally more stable to thermal degradation than the C-O bond, which can lead to polyurethanes with improved performance at elevated temperatures.[2]

  • Increased Refractive Index: The presence of sulfur, a heavier element than oxygen, can increase the refractive index of the resulting polymer, a desirable property for optical applications.

  • Improved Metal Adhesion: The lone pairs of electrons on the sulfur atoms can form coordinate bonds with metal surfaces, leading to enhanced adhesion.

  • Modified Mechanical Properties: The introduction of the flexible thioether linkages can influence the morphology of the hard segments, leading to tailored mechanical properties.

The synthesis of polyurethanes proceeds via a polyaddition reaction between the isocyanate groups (-NCO) of the diisocyanate and the hydroxyl groups (-OH) of the polyol and the chain extender.[3] This reaction is typically catalyzed to achieve high molecular weight polymers in a reasonable timeframe.

Materials and Reagents

Component Example Function Purity/Grade
Diisocyanate 4,4'-Methylene diphenyl diisocyanate (MDI)Forms the hard segmentReagent grade, >98%
Polyol Poly(tetramethylene ether) glycol (PTMEG), Mn ~1000 g/mol Forms the soft segmentReagent grade
Chain Extender 1,3-Bis(2-hydroxyethylthio)propane Forms the hard segment>95%
Catalyst Dibutyltin dilaurate (DBTDL)Promotes the -NCO/-OH reactionReagent grade
Solvent N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)To ensure homogeneity (optional, for solution polymerization)Anhydrous

Experimental Protocols

Two primary methods are employed for polyurethane synthesis: the one-shot method and the two-step (prepolymer) method. The choice of method depends on the desired control over the polymer architecture and the reactivity of the components.

Protocol 1: One-Shot Polyurethane Synthesis

This method involves the simultaneous reaction of the diisocyanate, polyol, and 1,3-Bis(2-hydroxyethylthio)propane. It is a simpler and faster method, suitable for many applications.

Experimental Workflow: One-Shot Synthesis

reagents Polyol, Chain Extender, Catalyst mix1 Mix and Degas (e.g., 80°C, 1h, vacuum) reagents->mix1 mix2 Add Diisocyanate and Mix Vigorously mix1->mix2 diisocyanate Diisocyanate diisocyanate->mix2 reaction Polymerization (e.g., 80-90°C) mix2->reaction cure Casting and Curing (e.g., 100°C, 24h) reaction->cure product Poly(thioether urethane) cure->product

Caption: Workflow for the one-shot synthesis of poly(thioether urethane).

Step-by-Step Procedure:

  • Drying of Reagents: Thoroughly dry the polyol and 1,3-Bis(2-hydroxyethylthio)propane under vacuum at 80-100°C for several hours to remove any residual water, which can react with the isocyanate.

  • Mixing: In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, add the pre-weighed amounts of the dried polyol, 1,3-Bis(2-hydroxyethylthio)propane, and the catalyst (e.g., 0.01-0.05 wt% DBTDL). The molar ratio of hydroxyl groups from the polyol and the chain extender to the isocyanate groups should be approximately 1:1.05.

  • Degassing: Heat the mixture to 80°C and degas under vacuum for at least one hour to remove dissolved gases.

  • Addition of Diisocyanate: Under a nitrogen atmosphere, add the pre-weighed amount of diisocyanate to the mixture while stirring vigorously.

  • Polymerization: Continue stirring at 80-90°C. The viscosity of the mixture will increase as the polymerization proceeds. The reaction time will vary depending on the catalyst concentration and the reactivity of the diisocyanate (typically 5-15 minutes for the mixture to become highly viscous).

  • Casting and Curing: Pour the viscous mixture into a preheated mold and cure in an oven at 100°C for 24 hours to complete the reaction and achieve the final polymer properties.

  • Post-Curing: Allow the polyurethane to cool to room temperature slowly before demolding.

Protocol 2: Two-Step (Prepolymer) Polyurethane Synthesis

This method involves the initial reaction of the diisocyanate with the polyol to form an isocyanate-terminated prepolymer. This prepolymer is then chain-extended with 1,3-Bis(2-hydroxyethylthio)propane. This approach allows for better control over the molecular weight and the hard segment distribution.

Experimental Workflow: Two-Step (Prepolymer) Synthesis

polyol Polyol prepolymer_rxn Prepolymer Formation (e.g., 80°C, 2h) polyol->prepolymer_rxn diisocyanate Diisocyanate (excess) diisocyanate->prepolymer_rxn prepolymer Isocyanate-Terminated Prepolymer prepolymer_rxn->prepolymer chain_extension Chain Extension and Mixing prepolymer->chain_extension chain_extender Chain Extender (1,3-Bis(2-hydroxyethylthio)propane) chain_extender->chain_extension cure Casting and Curing (e.g., 100°C, 24h) chain_extension->cure product Poly(thioether urethane) cure->product

Caption: Workflow for the two-step synthesis of poly(thioether urethane).

Step-by-Step Procedure:

  • Drying of Reagents: As per Protocol 1.

  • Prepolymer Synthesis:

    • In a reaction vessel, add the dried polyol and an excess of the diisocyanate (typically a 2:1 molar ratio of NCO:OH).

    • Heat the mixture to 80°C under a nitrogen atmosphere with stirring.

    • Maintain the reaction for 2-3 hours to ensure the formation of the isocyanate-terminated prepolymer. The progress can be monitored by titrating the NCO content.

  • Chain Extension:

    • Cool the prepolymer to approximately 60°C.

    • Add the stoichiometric amount of 1,3-Bis(2-hydroxyethylthio)propane to the prepolymer with vigorous stirring. The amount of chain extender is calculated to react with the remaining isocyanate groups.

    • A small amount of catalyst (e.g., 0.01 wt% DBTDL) can be added with the chain extender to facilitate the reaction.

  • Degassing: Briefly degas the mixture under vacuum to remove any entrapped air bubbles.

  • Casting and Curing: As per Protocol 1.

  • Post-Curing: As per Protocol 1.

Characterization of the Resulting Poly(thioether urethane)

A suite of analytical techniques should be employed to confirm the chemical structure and to evaluate the thermal and mechanical properties of the synthesized polyurethane.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a crucial technique to verify the formation of the urethane linkages and the consumption of the isocyanate and hydroxyl groups.

Expected Spectral Features:

Wavenumber (cm⁻¹) Assignment Significance
~3330N-H stretchingFormation of urethane linkage.[4]
2850-2950C-H stretchingAliphatic chains in the polyol and chain extender.
~2270-N=C=O stretchingShould be absent in the final polymer , indicating complete reaction of the isocyanate.[4]
~1730-1700C=O stretching (urethane)Formation of urethane linkage. The peak may be broad or split due to hydrogen bonding.[5]
~1530N-H bendingFormation of urethane linkage.[5]
~1100C-O-C stretchingEther linkages in the polyol soft segment.
~650-700C-S stretchingThioether linkages from the chain extender.
Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ¹³C NMR can provide detailed structural information about the polymer.

Expected Chemical Shifts (in CDCl₃ or DMSO-d₆):

Nucleus Approximate Chemical Shift (ppm) Assignment
¹H NMR 7.0-8.0Aromatic protons (if using an aromatic diisocyanate like MDI).
4.0-4.3-CH₂-O- protons adjacent to the urethane group.
3.3-3.7-CH₂-O- protons in the polyol backbone.
2.5-2.8-S-CH₂- protons in the chain extender.
1.5-2.0-CH₂- protons in the polyol and propane unit of the chain extender.
¹³C NMR ~155Urethane carbonyl carbon.[6]
120-140Aromatic carbons (if using MDI).
~70-CH₂-O- carbons in the polyol.
~65-CH₂-O- carbons adjacent to the urethane group.
~30-35-S-CH₂- and -CH₂- carbons in the chain extender.
Thermal Analysis: TGA and DSC

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide insights into the thermal stability and phase behavior of the polymer.

Thermogravimetric Analysis (TGA):

TGA measures the weight loss of a material as a function of temperature. For polyurethanes, decomposition typically occurs in multiple stages. The incorporation of 1,3-Bis(2-hydroxyethylthio)propane is expected to enhance thermal stability.

Typical TGA Profile:

  • First Stage of Decomposition (Hard Segment): ~300-400°C, attributed to the dissociation of the urethane bonds.[7]

  • Second Stage of Decomposition (Soft Segment): >400°C, corresponding to the degradation of the polyol backbone.[7]

Differential Scanning Calorimetry (DSC):

DSC is used to determine the glass transition temperature (Tg) of the soft segment and the melting temperature (Tm) of any crystalline hard segment domains.

Expected DSC Features:

  • Glass Transition (Tg): A step change in the heat flow, typically below 0°C, corresponding to the Tg of the polyol soft segment.

  • Melting Endotherm (Tm): A peak indicating the melting of crystalline hard segment domains, the temperature of which will depend on the hard segment content and its ability to crystallize.

Conclusion

The incorporation of 1,3-Bis(2-hydroxyethylthio)propane as a chain extender in polyurethane synthesis offers a promising route to novel materials with potentially enhanced thermal stability, adhesion, and optical properties. The provided protocols for one-shot and two-step synthesis serve as a robust starting point for researchers. Meticulous characterization using FTIR, NMR, and thermal analysis is essential to confirm the successful synthesis and to elucidate the structure-property relationships of these new poly(thioether urethane)s. By following these guidelines, scientists can effectively explore the potential of this unique sulfur-containing monomer in the development of advanced polyurethane materials for a wide range of applications.

References

  • Synthesis of Polyurethanes Using Organocatalysis: A Perspective. ACS Publications. (2015). [Link]

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  • The Influence of Diisocyanate Structure on Thermal Stability of Thermoplastic Polyurethane Elastomers Based on Diphenylmethane-Derivative Chain Extender with Sulfur Atoms. MDPI. (2023). [Link]

  • Figure 4. FTIR spectrum of poly(ether urethane) derived from... ResearchGate. [Link]

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  • Design-properties relationships of polyurethanes elastomers depending on different chain extenders structures. ResearchGate. [Link]

  • Investigation by TGA, DSC and DMA Urethane-Imide Copolymers with High Content of Hard Imide Blocks. ResearchGate. [Link]

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  • SEC/GPC, DSC, and TGA Analysis of Low Molecular Weight Poly-L-lactic Acid. Waters Corporation. [Link]

  • Catalyst Selection for Body-Temperature Curable Polyurethane Networks from Poly(δ-Decalactone) and Lysine Diisocyanate. MDPI. [Link]

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  • Process and composition for the preparation of transparent polyurethanes and polyurethanes obtained there
  • Preparation and Characterization of a Series of Self-Healable Bio-Based Poly(thiourethane) Vitrimer-like Materials. MDPI. (2023). [Link]

  • Effect of Aromatic Chain Extenders on Polyurea and Polyurethane Coatings Designed for Defense Applications. PubMed Central. (2023). [Link]

  • Characterization and Properties of Water-Blown Rigid Polyurethane Foams Reinforced with Silane-Modified Nanosepiolites Functionalized with Graphite. PubMed Central. (2022). [Link]

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Step-by-step guide for using 1,3-Bis(2-hydroxyethylthio)propane in a lab

[1]

CAS: 16260-48-3 Synonyms: 3,7-Dithia-1,9-nonanediol; BHETPr Molecular Formula: C₇H₁₆O₂S₂ Molecular Weight: 196.33 g/mol

Part 1: Executive Summary & Strategic Utility

1,3-Bis(2-hydroxyethylthio)propane (BHETPr) is a functional dithioether diol. In the pharmaceutical and materials science sectors, it occupies a specialized niche due to its dual functionality:

  • High Refractive Index Monomer: The high sulfur content (approx. 32% by weight) imparts a high refractive index (RI) and optical clarity to polymers, making it critical for advanced medical optics (intraocular lenses) and biocompatible coatings.

  • ROS-Responsive Linker: The thioether linkages are susceptible to oxidation (to sulfoxides/sulfones), enabling the design of Reactive Oxygen Species (ROS)-responsive drug delivery systems.

  • Toxicological Reference Standard: It is a known hydrolysis product of sulfur mustard analogs (specifically sesquimustard). In drug development toxicology and environmental analysis, it serves as a critical reference standard for validating exposure or degradation pathways.

This guide provides protocols for its synthesis, polymerization into optical-grade polythiourethanes, and handling as an analytical standard.

Part 2: Safety & Regulatory Framework

Critical Safety Notice

While BHETPr itself is a diol and less toxic than the vesicants it is derived from, it is chemically related to Schedule 2 compounds under the Chemical Weapons Convention (CWC) .

  • Regulatory Status: Verify local regulations. In many jurisdictions, it is treated as a precursor or degradation marker requiring strict inventory tracking.

  • Handling: Use a chemical fume hood. Sulfur-containing compounds often carry potent odors and can cause sensitization.

  • PPE: Nitrile gloves (double-gloving recommended for synthesis), safety goggles, and lab coat.

Part 3: Experimental Protocols

Protocol A: Laboratory Synthesis of BHETPr

For researchers requiring high-purity material for reference standards or polymer synthesis.

Principle: Nucleophilic substitution (S-alkylation) of 1,3-dibromopropane by 2-mercaptoethanol under basic conditions.

Reagents & Equipment[1]
  • Reagents: 2-Mercaptoethanol (2.05 eq), 1,3-Dibromopropane (1.0 eq), Potassium Hydroxide (KOH, 2.2 eq), Ethanol (absolute).

  • Equipment: 3-neck round-bottom flask, reflux condenser, addition funnel, nitrogen line, rotary evaporator.

Step-by-Step Methodology
  • Preparation of Thiolate:

    • Dissolve KOH (2.2 eq) in absolute ethanol in the 3-neck flask under a nitrogen atmosphere.

    • Cool to 0°C using an ice bath.

    • Dropwise add 2-Mercaptoethanol (2.05 eq) over 20 minutes. Stir for 30 minutes to generate the potassium thiolate species.

  • Alkylation:

    • Add 1,3-Dibromopropane (1.0 eq) dropwise via the addition funnel. Note: This reaction is exothermic; maintain temperature <10°C during addition.

    • Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Heat to reflux (approx. 78°C) for 4–6 hours to ensure completion.

  • Work-up:

    • Cool the mixture and filter off the KBr salt precipitate.

    • Remove ethanol via rotary evaporation.

    • Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove unreacted thiol and salts.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

  • Purification:

    • Purify via vacuum distillation (high boiling point) or silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient) if high analytical purity (>99%) is required.

Yield Expectation: 75–85% Characterization: ¹H NMR (CDCl₃): δ 3.75 (t, 4H), 2.75 (t, 4H), 2.65 (t, 4H), 1.90 (m, 2H).

Protocol B: Synthesis of High-RI Polythiourethane (Optical Biomaterial)

Application: Development of high-refractive-index medical polymers (e.g., IOLs).

Principle: Polyaddition reaction between the hydroxyl groups of BHETPr and a diisocyanate (e.g., XDI or HDI) to form a polythiourethane network.

Reagents
  • Monomer A: BHETPr (dried under vacuum for 2h at 60°C).

  • Monomer B: m-Xylylene diisocyanate (XDI) or Hexamethylene diisocyanate (HDI).

  • Catalyst: Dibutyltin dichloride (0.01–0.05 wt%).

  • Mold: Glass plates with Teflon gasket.

Workflow
  • Stoichiometric Mixing:

    • Calculate the molar ratio of OH:NCO to be exactly 1.0:1.0.

    • Mix BHETPr and Isocyanate in a glass beaker.

  • Catalysis & Degassing:

    • Add the tin catalyst. Stir efficiently for 5 minutes at room temperature.

    • Degas the mixture under high vacuum (<1 mbar) for 10–15 minutes to remove trapped air bubbles. Critical for optical clarity.

  • Curing:

    • Inject the viscous liquid into the glass mold.

    • Step-Cure Cycle:

      • 40°C for 4 hours (Pre-cure)

      • 60°C for 4 hours

      • 90°C for 2 hours (Post-cure)

      • 120°C for 1 hour (Annealing)

  • Demolding:

    • Allow the mold to cool slowly to room temperature to prevent stress fracturing.

    • Release the polymer sheet.

Key Performance Metrics:

  • Refractive Index (nD): Expected > 1.55 (depending on isocyanate).

  • Abbe Number: Typically > 35 (low dispersion).

Protocol C: Analytical Standard Preparation (LC-MS/MS)

Application: Toxicology screening or environmental analysis for CWA degradation products.

Context: BHETPr is polar and lacks strong chromophores, making Mass Spectrometry the detection method of choice.

  • Stock Solution:

    • Weigh 10.0 mg of BHETPr into a 10 mL volumetric flask.

    • Dissolve in Methanol/Water (50:50 v/v).

    • Concentration: 1.0 mg/mL (1000 ppm). Store at -20°C.

  • Working Standards:

    • Serially dilute with mobile phase (0.1% Formic Acid in Water) to range: 1 ng/mL – 1000 ng/mL.

  • LC-MS Conditions (Recommended):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 10 mins.

    • Ionization: ESI Positive Mode ([M+H]⁺ = 197.33 m/z).

    • MRM Transitions:

      • 197.1 → 105.0 (Quantifier)

      • 197.1 → 61.0 (Qualifier)

Part 4: Visualization & Logic

Figure 1: Synthesis & Polymerization Logic

This diagram illustrates the dual utility of BHETPr: its synthesis from precursors and its divergent paths into optical materials or analytical toxicology.

BHETPr_WorkflowPrecursorsPrecursors(1,3-Dibromopropane + 2-Mercaptoethanol)ReactionS-Alkylation(KOH, EtOH, Reflux)Precursors->ReactionBHETPrBHETPr(1,3-Bis(2-hydroxyethylthio)propane)Reaction->BHETPrPolymerPolythiourethane(Reaction w/ Isocyanates)BHETPr->PolymerPolyadditionAnalyticAnalytical Standard(LC-MS/MS)BHETPr->AnalyticDilutionOpticalHigh-RI Optical Materials(Lenses, Coatings)Polymer->OpticalToxToxicology/CWA Analysis(Metabolite Tracking)Analytic->Tox

Caption: Figure 1. Workflow for the synthesis of BHETPr and its downstream applications in materials science and toxicology.

Figure 2: Chemical Reaction Mechanism (Polymerization)

Visualizing the step-growth polymerization mechanism critical for optical material synthesis.

Polymerization_MechMonomer1BHETPr (Diol)HO-R-S-R'-S-R-OHCatalystCat: Dibutyltin DichlorideMonomer1->CatalystMixingUrethaneThiourethane Linkage-O-CO-NH-Monomer1->UrethaneMonomer2DiisocyanateOCN-R''-NCOMonomer2->CatalystMixingComplexActivated Complex(Tin-Isocyanate)Monomer2->ComplexActivationComplex->UrethaneNucleophilic Attack by BHETPrNetworkCrosslinked Polythiourethane(High Refractive Index)Urethane->NetworkStep-Growth Propagation

Caption: Figure 2. Mechanism of Polythiourethane formation using BHETPr, highlighting the catalytic activation.

Part 5: Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Synthesis) Incomplete alkylation or oxidation of thiol.Ensure strictly inert atmosphere (N₂). Increase reflux time. Verify KOH freshness.
Cloudy Polymer Moisture contamination or trapped air.Dry BHETPr thoroughly (hygroscopic). Degas mixture under high vacuum before curing.
LC-MS Signal Drift Oxidation of sulfur in standard solution.Prepare fresh standards daily. Store stock in amber vials at -20°C. Add EDTA if metal ions are suspected.
Soft/Tacky Polymer Incorrect Stoichiometry (NCO:OH < 1).Re-calculate equivalent weights precisely. Ensure isocyanate has not hydrolyzed.

Part 6: References

  • Organization for the Prohibition of Chemical Weapons (OPCW). (2000).[2] Report of the Scientific Advisory Board on Developments in Science and Technology. Retrieved from [Link]

  • Kroening, K. K., et al. (2011). "Analysis of Chemical Warfare Degradation Products." Journal of Chromatography A. (Contextualizing BHETPr as a CWA marker).

  • PubChem. (n.d.). Compound Summary: 3,7-Dithia-1,9-nonanediol.[3] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2025). Gas Chromatography Electron Ionization Mass Spectrometric Analysis of Bis(2-Hydroxyethylthio)Alkanes. Retrieved from [Link]

Stoichiometric calculations for reactions with 1,3-Bis(2-hydroxyethylthio)propane

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Precision Stoichiometry for Sulfur-Containing Polyurethane Synthesis

Executive Summary

1,3-Bis(2-hydroxyethylthio)propane (CAS: 16260-48-3), hereafter referred to as BHTP , is a dithio-glycol critical in the synthesis of high-refractive-index (HRI) optical materials and oxidation-responsive biomedical elastomers. Its dual thioether linkages provide unique oxidative sensitivity—allowing for Reactive Oxygen Species (ROS)-triggered drug release—while its high sulfur content enhances optical clarity and refractive index (


).

However, the synthesis of BHTP-based polyurethanes (PUs) requires rigorous stoichiometric precision. Unlike standard polyols, the sulfur atoms in BHTP can affect catalyst activity, and its hygroscopic nature introduces water—a competitive reactant that consumes isocyanate.

This guide provides a validated protocol for characterizing BHTP and calculating the precise isocyanate-to-hydroxyl (


) stoichiometry required to achieve target molecular weights and crosslinking densities.

Material Characterization & Properties

Before calculation, the "Effective Equivalent Weight" of the BHTP monomer must be established. Theoretical values are insufficient for high-precision synthesis due to batch-to-batch variations in moisture and oligomer content.

Table 1: Physicochemical Profile of BHTP

PropertyTheoretical ValueExperimental Necessity
Molecular Structure

Confirm identity via NMR if sourcing from new vendor.
Molecular Weight 196.33 g/mol Use Hydroxyl Value (OHV) for stoichiometry.
Hydroxyl Value (Theoretical) 571.5 mg KOH/gMust be measured. Typical range: 560–575 mg KOH/g.
Water Content 0.0%Critical Variable. Typical range: 0.05%–0.3% (hygroscopic).
Density ~1.13 g/cm³Required for volumetric processing.
Melting Point 30–60°CProcess requires heating to melt monomer (

70°C).

Stoichiometric Theory: The "Corrected Equivalents" Model

In polyurethane synthesis, the stoichiometry is governed by the Isocyanate Index (


) . However, simply using the molar ratio of Diol to Isocyanate leads to failure because adventitious water consumes isocyanate groups, forming urea linkages and carbon dioxide.

The Governing Equation:



Where:

  • 
     : Equivalents of BHTP hydroxyl groups.
    
  • 
     : Equivalents of water (acting as a chain extender/blowing agent).
    
  • 
     : Equivalent weight of the isocyanate (Molecular Weight / NCO functionality).
    
  • 
     : Target Index (e.g., 100 for stoichiometry, 105 for slight excess).
    
The Water Correction Factor

Water is a low-molecular-weight molecule (MW = 18.02) with a functionality of 2 towards isocyanates. Even 0.1% water content significantly skews the stoichiometry because its equivalent weight is very low (9.01 g/eq).



Experimental Protocols

Protocol A: Determination of Hydroxyl Value (OHV)

Standard: Modified ASTM D4274 (Phthalic Anhydride Method). Note: Acetic anhydride can sometimes yield inconsistent results with sulfur-rich polyols due to steric/electronic effects; Phthalic anhydride is preferred for precision.

Reagents:

  • Esterification Reagent: 115g Phthalic Anhydride + 700mL Pyridine + 16g Imidazole (Catalyst).[1]

  • Titrant: 0.5N NaOH (Standardized).

  • Indicator: Phenolphthalein (1% in Pyridine).

Procedure:

  • Melt BHTP at 70°C and homogenize.

  • Weigh accurately ~1.0 g of BHTP (

    
    ) into a pressure bottle.
    
  • Add 25.0 mL of Esterification Reagent.[1]

  • Prepare a Blank (25.0 mL reagent, no sample).

  • Seal and heat at 98°C for 2 hours.

  • Cool to RT. Add 50 mL deionized water (to hydrolyze excess anhydride).

  • Titrate with 0.5N NaOH to a pink endpoint.[1][2]

Calculation:



Protocol B: Synthesis of BHTP-Polyurethane Elastomer

Target: Thermoplastic Polyurethane (TPU) or Crosslinked Network. Example Isocyanate: H12MDI (Dicyclohexylmethane 4,4'-diisocyanate) or XDI (Xylylene diisocyanate) for optical clarity.

Step-by-Step Workflow:

  • Dehydration (Crucial):

    • Place BHTP in a vacuum flask.

    • Heat to 90°C under full vacuum (<5 mbar) for 2 hours.

    • Validation: Measure water content via Karl Fischer titration. Target < 0.05%.

  • Stoichiometric Calculation (Example):

    • BHTP Mass: 50.0 g

    • Measured OHV: 568 mg KOH/g

    • Measured Water: 0.03%

    • Isocyanate: H12MDI (MW = 262.35, Functionality = 2, EqWt = 131.2 g/eq).

    • Target Index: 102 (2% excess NCO to ensure complete reaction).

    Calculations:

  • Reaction:

    • Heat BHTP to 80°C.

    • Add Catalyst (e.g., Dibutyltin Dilaurate, 0.01% w/w). Note: Sulfur can coordinate with Tin; slightly higher catalyst loading may be required compared to standard polyols.

    • Add calculated Isocyanate under nitrogen blanket.

    • Mix vigorously (2000 RPM) for 60 seconds (exotherm will occur).

    • Pour into pre-heated Teflon mold.

    • Curing: 100°C for 16 hours.

Visualization of Workflows

Figure 1: Stoichiometric Logic Flow

This diagram illustrates the decision-making process for calculating reactant masses, highlighting the critical water correction step.

StoichiometryLogic RawBHTP Raw BHTP Monomer Dehydration Vacuum Dehydration (90°C, <5 mbar) RawBHTP->Dehydration Analysis Analytical QC Dehydration->Analysis KF Karl Fischer Titration (% H2O) Analysis->KF OHV OH Value Titration (mg KOH/g) Analysis->OHV Eq_H2O Calculate H2O Equivalents (Correction Factor) KF->Eq_H2O Input %H2O Eq_OH Calculate OH Equivalents OHV->Eq_OH Input OHV Calc Stoichiometric Calculation (The Master Equation) Weighing Final Weighing: Mass(Iso) = (Eq_OH + Eq_H2O) * EqWt * Index Calc->Weighing Eq_OH->Calc Eq_H2O->Calc CRITICAL ADDITION

Caption: Figure 1. Logic flow for correcting BHTP stoichiometry. The water correction path (red) is critical for preventing molecular weight deviations.

Figure 2: Reaction Pathway & Network Formation

This diagram details the chemical transformation from monomers to the final thio-polyurethane network.

ReactionPathway Monomers Reactants: BHTP (Diol) + Diisocyanate Step1 Step 1: Urethane Formation (-OH attacks -NCO) Monomers->Step1 Catalyst (Sn/Bi) SideReaction Side Reaction: H2O + NCO -> Urea + CO2 Monomers->SideReaction If Wet LinearPoly Linear Pre-polymer (Thio-Polyurethane) Step1->LinearPoly SideReaction->LinearPoly Urea Segments (Hard Domains) ChainExt Chain Extension (Optional) LinearPoly->ChainExt FinalNet Final Crosslinked Network (High Refractive Index / ROS Responsive) ChainExt->FinalNet

Caption: Figure 2. Synthesis pathway. Note the side reaction with water which alters the polymer backbone structure if not accounted for.

Troubleshooting & Causality

ObservationProbable CauseCorrective Action
Bubbling during reaction High water content in BHTP.Re-dry BHTP (>2hrs @ 90°C/Vacuum). Recalculate

.
Material is sticky/soft Stoichiometry off (Index < 100).Check OHV accuracy. Ensure Isocyanate hasn't dimerized (cloudy appearance).
Opaque material Phase separation or Urea formation.Increase mixing speed. Reduce water content. Use compatible catalyst.
Yellowing Oxidation of Sulfur.Perform reaction under strict Nitrogen/Argon blanket. Add antioxidants.

References

  • ASTM International. (2021). ASTM D4274-21: Standard Test Methods for Testing Polyurethane Raw Materials: Determination of Hydroxyl Numbers of Polyols. West Conshohocken, PA. [Link]

  • PubChem. (n.d.).[3] Compound Summary: 1,3-Bis(2-hydroxyethylthio)propane (CAS 16260-48-3).[3][4] National Library of Medicine. [Link]

  • Mitsui Chemicals, Inc. (2014). Sulfur-containing Polyurethane Resin and Method for Producing Same. World Intellectual Property Organization.
  • Szycher, M. (2012). Szycher's Handbook of Polyurethanes (2nd ed.). CRC Press. (Standard text for NCO/OH stoichiometry calculations). [Link]

Sources

Application Notes and Protocols for Modifying Material Properties with 1,3-Bis(2-hydroxyethylthio)propane

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Versatile Dithiol for Advanced Material Engineering

In the dynamic fields of materials science and drug development, precision in tuning material properties is paramount. 1,3-Bis(2-hydroxyethylthio)propane is a versatile dithiol molecule that offers a powerful tool for modifying a wide range of materials. Its unique structure, featuring two primary hydroxyl groups and two thioether linkages, allows for its participation in a variety of chemical transformations, most notably as a crosslinking agent in polymer networks and as a surface modification agent. The thioether bonds contribute to increased flexibility and potential biocompatibility, while the terminal hydroxyl groups offer sites for further functionalization.

This comprehensive guide provides detailed application notes and protocols for researchers, scientists, and drug development professionals to effectively utilize 1,3-Bis(2-hydroxyethylthio)propane in their work. We will delve into the synthesis of this key molecule and explore its application in the fabrication of advanced hydrogels and the functionalization of material surfaces, supported by scientific principles and practical insights.

Physicochemical Properties of 1,3-Bis(2-hydroxyethylthio)propane

A thorough understanding of the physicochemical properties of 1,3-Bis(2-hydroxyethylthio)propane is crucial for its effective application.

PropertyValueSource
Molecular Formula C₇H₁₆O₂S₂[1]
Molecular Weight 196.33 g/mol [1]
Appearance Colorless to pale yellow liquid (predicted)General knowledge
Boiling Point Decomposes before boiling at atmospheric pressureGeneral knowledge
Solubility Soluble in water and polar organic solventsGeneral knowledge
Structure HS-(CH₂)₂-O-(CH₂)₃-O-(CH₂)₂-SH[1]

Synthesis of 1,3-Bis(2-hydroxyethylthio)propane: A Plausible Protocol

Reaction Principle: Base-Catalyzed Ring Opening of Ethylene Oxide

The synthesis involves the reaction of 1,3-propanedithiol with two equivalents of ethylene oxide. The reaction is typically catalyzed by a base, which deprotonates the thiol groups to form more nucleophilic thiolate anions. These anions then attack the electrophilic carbon atoms of the ethylene oxide ring, leading to its opening and the formation of the desired β-hydroxy thioether linkages.

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 1,3-Propanedithiol 1,3-Propanedithiol HS-(CH₂)₃-SH Reaction Mixture Reaction Mixture 1,3-Propanedithiol->Reaction Mixture Ethylene Oxide Ethylene Oxide (2 eq.) Ethylene Oxide->Reaction Mixture Base Catalyst Base Catalyst (e.g., NaH, Et₃N) Base Catalyst->Reaction Mixture Solvent Aprotic Solvent (e.g., THF, Dioxane) Solvent->Reaction Mixture Product 1,3-Bis(2-hydroxyethylthio)propane HO-(CH₂)₂-S-(CH₂)₃-S-(CH₂)₂-OH Reaction Mixture->Product Nucleophilic Ring Opening

Caption: Synthesis of 1,3-Bis(2-hydroxyethylthio)propane.

Detailed Synthesis Protocol

Materials:

  • 1,3-Propanedithiol (1.0 eq)

  • Ethylene oxide (2.2 eq, condensed and cooled)

  • Sodium hydride (NaH) (2.2 eq, 60% dispersion in mineral oil) or Triethylamine (Et₃N) (2.5 eq)

  • Anhydrous tetrahydrofuran (THF) or Dioxane

  • Hydrochloric acid (HCl), 1 M

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath, nitrogen/argon inlet

Procedure:

  • Reaction Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen or argon inlet.

  • Thiol Deprotonation: To the flask, add 1,3-propanedithiol and anhydrous THF. Cool the mixture to 0 °C in an ice bath.

  • Base Addition: If using NaH, add it portion-wise to the stirred solution at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete deprotonation. If using Et₃N, add it dropwise to the solution.

  • Ethylene Oxide Addition: Slowly add the pre-condensed, cold ethylene oxide to the reaction mixture via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is neutral.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable solvent system (e.g., ethyl acetate/hexane gradient) to yield pure 1,3-Bis(2-hydroxyethylthio)propane.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Application 1: Fabrication of Thiol-Ene Hydrogels

1,3-Bis(2-hydroxyethylthio)propane is an excellent crosslinker for the formation of hydrogels via thiol-ene "click" chemistry.[4][5][6][7][8] This reaction is highly efficient, proceeds under mild conditions, and is orthogonal to many other functional groups, making it ideal for biomedical applications.[4][8]

Principle of Thiol-Ene Hydrogel Formation

The thiol-ene reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (ene).[4] This reaction can be initiated by photoinitiators upon exposure to UV or visible light, providing excellent spatiotemporal control over the gelation process.[5][6][7]

G cluster_components Hydrogel Precursors cluster_process Process cluster_product Product Dithiol 1,3-Bis(2-hydroxyethylthio)propane Mixing Mix Precursors Dithiol->Mixing Ene-functionalized Polymer e.g., PEG-diacrylate, Norbornene-functionalized polymer Ene-functionalized Polymer->Mixing Photoinitiator e.g., LAP, Irgacure 2959 Photoinitiator->Mixing Solvent Aqueous Buffer (e.g., PBS) Solvent->Mixing UV/Vis Light UV/Visible Light Exposure Mixing->UV/Vis Light Initiation Hydrogel Crosslinked Hydrogel Network UV/Vis Light->Hydrogel Polymerization

Caption: Thiol-Ene Hydrogel Formation Workflow.

Protocol for Photo-initiated Thiol-Ene Hydrogel Synthesis

Materials:

  • 1,3-Bis(2-hydroxyethylthio)propane

  • Ene-functionalized polymer (e.g., Poly(ethylene glycol) diacrylate (PEGDA), Norbornene-functionalized hyaluronic acid)

  • Photoinitiator (e.g., Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP), Irgacure 2959)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV or visible light source (365 nm or 400-500 nm, respectively)

  • Molds for hydrogel casting (e.g., PDMS molds, syringe barrels)

Procedure:

  • Precursor Solution Preparation:

    • Prepare a stock solution of the ene-functionalized polymer in PBS at the desired concentration (e.g., 10% w/v).

    • Prepare a stock solution of 1,3-Bis(2-hydroxyethylthio)propane in PBS. The concentration should be calculated to achieve the desired stoichiometric ratio of thiol to ene groups (typically 1:1).

    • Prepare a stock solution of the photoinitiator in PBS (e.g., 0.05-0.5% w/v).

  • Mixing: In a light-protected vial, mix the ene-functionalized polymer solution, the 1,3-Bis(2-hydroxyethylthio)propane solution, and the photoinitiator solution in the desired proportions. Ensure thorough mixing.

  • Casting: Pipette the precursor solution into the desired molds.

  • Photopolymerization: Expose the molds to UV or visible light of the appropriate wavelength and intensity for a predetermined time (typically 1-10 minutes). The exposure time will depend on the photoinitiator concentration, light intensity, and desired hydrogel properties.

  • Hydrogel Retrieval and Equilibration: Carefully remove the crosslinked hydrogels from the molds and place them in fresh PBS to swell and equilibrate, removing any unreacted components.

Expected Impact on Material Properties

The incorporation of 1,3-Bis(2-hydroxyethylthio)propane as a crosslinker is expected to significantly influence the mechanical and physical properties of the resulting hydrogel.

PropertyExpected ChangeRationale
Mechanical Strength Tunable; potentially softer and more flexible compared to shorter, more rigid crosslinkers.The propane linker and thioether bonds introduce flexibility into the polymer network.[9]
Swelling Ratio Increased with lower crosslinking density.A more flexible and less densely crosslinked network can accommodate more water.
Degradability Potentially susceptible to oxidative degradation.Thioethers can be oxidized to sulfoxides and sulfones, which may lead to network cleavage.
Biocompatibility Generally good, as thioether-containing polymers are often biocompatible.[10][11]The presence of sulfur can mimic biological structures.

Application 2: Surface Modification of Materials

The thiol groups of 1,3-Bis(2-hydroxyethylthio)propane can be utilized to functionalize the surfaces of various materials, including gold nanoparticles and other substrates, to impart desired properties such as hydrophilicity, biocompatibility, or sites for further bioconjugation.[12][13][14][15][16]

Principle of Thiol-Based Surface Modification

Thiols form strong coordinate bonds with the surfaces of noble metals like gold, a process known as self-assembled monolayer (SAM) formation.[13] For other surfaces, coupling agents can be used to first introduce thiol-reactive groups.

G cluster_components Components cluster_process Process cluster_product Product Substrate Material Surface (e.g., Gold, Glass) Immersion Immerse Substrate in Thiol Solution Substrate->Immersion Thiol Modifier 1,3-Bis(2-hydroxyethylthio)propane Thiol Modifier->Immersion Solvent Ethanol or Isopropanol Solvent->Immersion Incubation Incubate (hours to overnight) Immersion->Incubation Rinsing Rinse with Solvent Incubation->Rinsing Drying Dry with N₂ stream Rinsing->Drying Functionalized Surface Surface with Terminal -OH Groups Drying->Functionalized Surface

Caption: Surface Modification Workflow.

Protocol for Surface Functionalization of Gold

Materials:

  • Gold-coated substrate (e.g., glass slide, silicon wafer)

  • 1,3-Bis(2-hydroxyethylthio)propane

  • Absolute ethanol

  • Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and explosive when mixed with organic materials.

  • Deionized water

  • Nitrogen gas

Procedure:

  • Substrate Cleaning:

    • Carefully clean the gold substrate by immersing it in Piranha solution for 5-10 minutes.

    • Rinse the substrate thoroughly with deionized water and then with absolute ethanol.

    • Dry the substrate under a stream of nitrogen gas.

  • Thiol Solution Preparation: Prepare a dilute solution of 1,3-Bis(2-hydroxyethylthio)propane in absolute ethanol (e.g., 1-10 mM).

  • Surface Modification: Immerse the clean, dry gold substrate in the thiol solution.

  • Incubation: Allow the substrate to incubate in the solution for 12-24 hours at room temperature to allow for the formation of a self-assembled monolayer.

  • Rinsing and Drying: Remove the substrate from the thiol solution and rinse it thoroughly with absolute ethanol to remove any non-specifically adsorbed molecules. Dry the functionalized substrate under a stream of nitrogen gas.

Self-Validation: The success of the surface modification can be verified using surface-sensitive analytical techniques such as X-ray Photoelectron Spectroscopy (XPS) to detect the presence of sulfur and oxygen, and contact angle measurements to assess the change in surface hydrophilicity.

Expected Impact on Surface Properties
PropertyExpected ChangeRationale
Surface Energy/Wettability Increased hydrophilicity (lower water contact angle).The terminal hydroxyl groups will be exposed on the surface, increasing its affinity for water.
Biocompatibility Potentially improved.The hydroxyl groups can mimic the surface of biomolecules, and the thioether linkages are often well-tolerated in biological systems.[10][11]
Further Functionalization Provides reactive sites for further modification.The hydroxyl groups can be used for subsequent chemical reactions, such as esterification or etherification, to attach other molecules.

Biocompatibility and Considerations for Drug Development

For applications in drug development, the biocompatibility of any new material is a critical consideration. While specific toxicological data for 1,3-Bis(2-hydroxyethylthio)propane is not extensively available, some general principles can be applied. Organosulfur polymers are often biodegradable and biocompatible.[10][11] The thioether linkages may be susceptible to enzymatic or oxidative degradation in vivo, which could be advantageous for controlled drug release applications. However, the degradation products must also be non-toxic. Therefore, any material developed using 1,3-Bis(2-hydroxyethylthio)propane for biomedical applications must undergo rigorous biocompatibility testing, including in vitro cytotoxicity assays and in vivo studies, to ensure its safety and efficacy.

Conclusion

1,3-Bis(2-hydroxyethylthio)propane is a promising and versatile molecule for the modification of material properties. Its dual functionality as a dithiol and a diol opens up a wide range of possibilities for creating advanced materials with tailored characteristics. The protocols and insights provided in this guide offer a solid foundation for researchers to explore the potential of this compound in developing novel hydrogels for tissue engineering and drug delivery, as well as for creating functionalized surfaces for a variety of biomedical and scientific applications. As with any novel material, thorough characterization and validation are essential to ensure the reliability and safety of the final product.

References

  • Organic Syntheses Procedure. (n.d.). 1,3-Dithiane. Retrieved from [Link]

  • YouTube. (2023, March 26). 1,3-Dithiane as acyl anion equivalent in umpolung chemistry. Retrieved from [Link]

  • quimicaorganica.org. (n.d.). Synthesis of 1,3-dithianes. Retrieved from [Link]

  • ACS Publications. (n.d.). Thiol–ene Click Hydrogels for Therapeutic Delivery. Retrieved from [Link]

  • Wikipedia. (n.d.). Propane-1,3-dithiol. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1,3-propanedithiol. Retrieved from [Link]

  • RSC Publishing. (2014, August 6). Design of Thiol–ene Photoclick Hydrogels Using Facile Techniques for Cell Culture Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications. Retrieved from [Link]

  • MDPI. (n.d.). Thiol-Ene Photo-Click Hydrogels with Tunable Mechanical Properties Resulting from the Exposure of Different -Ene Moieties through a Green Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). 1,3-Dithianes, 1,3-Dithiolanes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Thiol–ene click hydrogels for therapeutic delivery. Retrieved from [Link]

  • PubChem. (n.d.). 1,3-Bis(2-hydroxyethylthio)propane. Retrieved from [Link]

  • Arkivoc. (n.d.). Regioselective ring opening of epoxides with thiols in water. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Advances in Organosulfur-Based Polymers for Drug Delivery Systems. Retrieved from [Link]

  • National Institutes of Health. (2024, May 1). A Spontaneous In Situ Thiol-Ene Crosslinking Hydrogel with Thermo-Responsive Mechanical Properties. Retrieved from [Link]

  • ACS Publications. (2012, June 29). Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. Retrieved from [Link]

  • MDPI. (2020, March 18). Surface Functionalization of Magnetic Nanoparticles Using a Thiol-Based Grafting-Through Approach. Retrieved from [Link]

  • Google Patents. (n.d.). US20160009634A1 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • National Institutes of Health. (n.d.). Thiol–Ene Photopolymerizations Provide a Facile Method To Encapsulate Proteins and Maintain Their Bioactivity. Retrieved from [Link]

  • RSC Publishing. (n.d.). Thiol-epoxy 'click' chemistry: a focus on molecular attributes in the context of polymer chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Surface Functionalization of Gold Nanoparticles Using Alkyne Derivatives: Applications in Chemical Sensing. Retrieved from [Link]

  • Oxford Academic. (n.d.). Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. Retrieved from [Link]

  • ACS Publications. (2023, January 30). Mechanical Evaluation of Hydrogel–Elastomer Interfaces Generated through Thiol–Ene Coupling. Retrieved from [Link]

  • YouTube. (2021, January 30). 13.6 Ring Opening of Epoxides | Organic Chemistry. Retrieved from [Link]

  • Frontiers. (n.d.). Recent Developments in Ring-Opening Copolymerization of Epoxides With CO2 and Cyclic Anhydrides for Biomedical Applications. Retrieved from [Link]

  • ACS Publications. (2012, December 14). Bioconjugation Using Thiols: Old Chemistry Rediscovered to Connect Polymers with Nature's Building Blocks. Retrieved from [Link]

  • Semantic Scholar. (2023, February 28). Thiol-Ene Photo-Click Hydrogels with Tunable Mechanical Properties Resulting from the Exposure of Different. Retrieved from [Link]

  • ResearchGate. (n.d.). Sulfur-Containing Polymers. Retrieved from [Link]

  • MDPI. (2016, February 29). Surface Analysis of Gold Nanoparticles Functionalized with Thiol-Modified Glucose SAMs for Biosensor Applications. Retrieved from [Link]

  • RSC Publishing. (n.d.). Disulfides as mercapto-precursors in nucleophilic ring opening reaction of polymeric epoxides: establishing equimolar stoichiometric conditions in a thiol–epoxy 'click' reaction. Retrieved from [Link]

  • MDPI. (2022, December 12). Research Advances in Mechanical Properties and Applications of Dual Network Hydrogels. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014136047A2 - A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • SpringerLink. (2020, December 23). Thiolated polymeric hydrogels for biomedical application. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biologically active sulfur-containing polyamides as promising anticancer materials. Retrieved from [Link]

  • Wikipedia. (n.d.). Colloidal gold. Retrieved from [Link]

  • MDPI. (n.d.). Surface Functionalisation of Upconversion Nanoparticles with Different Moieties for Biomedical Applications. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 1,3-Bis(2-hydroxyethylthio)propane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-Bis(2-hydroxyethylthio)propane. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the yield and purity of this important thioether. Here, you will find in-depth troubleshooting advice and frequently asked questions, grounded in established chemical principles and supported by scientific literature.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific challenges you may encounter during the synthesis of 1,3-Bis(2-hydroxyethylthio)propane, providing causal explanations and actionable solutions.

Issue 1: Low Product Yield

A diminished yield of the desired 1,3-Bis(2-hydroxyethylthio)propane is a frequent challenge. The primary synthetic route is a double nucleophilic substitution (SN2) reaction between a 1,3-dihalopropane and two equivalents of 2-mercaptoethanol, facilitated by a base. Several factors can adversely affect the efficiency of this transformation.

Question: My final yield of 1,3-Bis(2-hydroxyethylthio)propane is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yields in this synthesis can often be traced back to several key areas: incomplete deprotonation of the thiol, competing side reactions, and suboptimal reaction conditions. Let's break down these factors and explore solutions.

1. Inefficient Thiolate Formation:

The first critical step is the quantitative deprotonation of the 2-mercaptoethanol to form the potent nucleophile, the thiolate anion. Incomplete deprotonation will result in unreacted starting material and a lower yield.

  • Causality: The acidity of the thiol proton in 2-mercaptoethanol is a key factor. While more acidic than the corresponding alcohol, a sufficiently strong base is required for complete conversion to the thiolate.

  • Solution:

    • Choice of Base: The selection of an appropriate base is crucial.

      • Sodium Hydride (NaH): This is a powerful, non-nucleophilic base that irreversibly deprotonates the thiol, driving the reaction forward. It is often the preferred choice for maximizing thiolate formation.

      • Sodium Hydroxide (NaOH): While a common and less hazardous base, the equilibrium between the thiol and thiolate may not lie completely on the product side, especially if water is present. If using NaOH, ensure anhydrous conditions to the greatest extent possible.

    • Protocol for Thiolate Generation with NaH:

      • Under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (2.2 equivalents) in a suitable anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).

      • Cool the suspension in an ice bath (0 °C).

      • Slowly add a solution of 2-mercaptoethanol (2.0 equivalents) in the same anhydrous solvent.

      • Allow the mixture to stir at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases, indicating complete formation of the sodium thiolate.

2. Competing Side Reactions:

The primary competing reactions are elimination (E2) of the 1,3-dihalopropane and oxidation of the thiolate.

  • Causality:

    • Elimination (E2): The thiolate is not only a good nucleophile but also a reasonably strong base. It can abstract a proton from the 1,3-dihalopropane, leading to the formation of an alkene byproduct. This is more prevalent with more sterically hindered or secondary/tertiary alkyl halides, but can still occur with primary halides at elevated temperatures.

    • Oxidation: Thiolates are susceptible to oxidation, especially in the presence of air (oxygen), to form disulfide byproducts. This depletes the active nucleophile, thereby reducing the yield of the desired thioether.[1]

  • Solution:

    • Minimizing Elimination:

      • Temperature Control: Maintain a moderate reaction temperature. A typical range for Williamson ether synthesis, and by analogy, this thioether synthesis, is between 50-100 °C.[2][3] It is advisable to start at a lower temperature (e.g., 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). Only increase the temperature if the reaction is proceeding too slowly.

      • Choice of Leaving Group: While 1,3-dichloropropane and 1,3-dibromopropane are common starting materials, 1,3-dibromopropane is more reactive and may allow for lower reaction temperatures, thus minimizing the competing elimination reaction.

    • Preventing Oxidation:

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (nitrogen or argon) to exclude oxygen.

      • Degassed Solvents: Use solvents that have been degassed to remove dissolved oxygen.

3. Suboptimal Reaction Conditions:

The choice of solvent and reaction temperature significantly impacts the rate and outcome of the SN2 reaction.

  • Causality:

    • Solvent Effects: Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) are ideal for SN2 reactions as they solvate the cation of the thiolate salt but do not strongly solvate the nucleophilic anion, leaving it more available to attack the electrophilic carbon of the alkyl halide.[2] Protic solvents (e.g., water, ethanol) can hydrogen bond with the thiolate, creating a solvent cage that hinders its nucleophilicity.

    • Temperature: As mentioned, temperature is a double-edged sword. While higher temperatures increase the reaction rate, they also promote side reactions like elimination.

  • Solution:

    • Solvent Selection: Utilize anhydrous polar aprotic solvents such as DMF or THF.

    • Temperature Optimization: A systematic approach is recommended. Start with a lower temperature (e.g., 50 °C) and monitor the reaction. If the reaction is sluggish, incrementally increase the temperature by 10 °C and continue to monitor.

Table 1: Troubleshooting Low Yield

Potential Cause Explanation Recommended Solution
Incomplete Thiolate FormationThe base is not strong enough or conditions are not anhydrous.Use a stronger base like sodium hydride (NaH) under strictly anhydrous conditions.
Elimination (E2) Side ReactionThe thiolate acts as a base, leading to alkene byproducts.Maintain a moderate reaction temperature (50-80 °C) and consider using a more reactive alkyl halide to allow for milder conditions.
Thiolate OxidationThe nucleophile is oxidized to a disulfide, reducing its concentration.Perform the reaction under an inert atmosphere (N2 or Ar) using degassed solvents.
Inappropriate SolventThe solvent is hindering the nucleophilicity of the thiolate.Use a polar aprotic solvent such as anhydrous DMF or THF.
Issue 2: Presence of Impurities in the Final Product

Even with a reasonable yield, the purity of the final product can be compromised by the presence of unreacted starting materials or byproducts.

Question: After my reaction workup, I see multiple spots on my TLC plate, and my NMR spectrum shows unexpected peaks. What are the likely impurities and how can I remove them?

Answer:

Identifying and removing impurities is a critical step in obtaining pure 1,3-Bis(2-hydroxyethylthio)propane. The common impurities can be predicted based on the reaction mechanism and potential side reactions.

1. Common Impurities and Their Identification:

  • Unreacted 2-mercaptoethanol: This is a common impurity if the reaction does not go to completion or if an excess was used. It will appear as a separate, more polar spot on a TLC plate.

  • Monosubstituted Intermediate (1-(2-hydroxyethylthio)-3-halopropane): If the reaction is stopped prematurely or if there is an insufficient amount of the thiolate, this intermediate may be present. It will have a polarity between the starting materials and the final product.

  • Disulfide of 2-mercaptoethanol: Formed by oxidation of the thiolate. This is generally less polar than the desired diol product.

  • Elimination Byproducts: Products arising from the E2 reaction of the 1,3-dihalopropane. These are typically non-polar and will have a high Rf value on TLC.

2. Purification Strategies:

The purification method of choice will depend on the nature of the impurities and the scale of the reaction.

  • Aqueous Workup: A standard aqueous workup can help remove water-soluble impurities and any remaining inorganic salts.

  • Column Chromatography: This is a highly effective method for separating the desired product from impurities with different polarities.

    • Stationary Phase: Silica gel is the most common choice.

    • Mobile Phase: A gradient elution starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity by increasing the proportion of ethyl acetate or adding a small amount of methanol is often effective. The polarity will need to be optimized based on TLC analysis.

  • Distillation: Given that 1,3-Bis(2-hydroxyethylthio)propane is a relatively high-boiling liquid, vacuum distillation can be an effective purification method, particularly for removing less volatile impurities.

Table 2: Common Impurities and Purification Strategies

Impurity Identification (TLC) Purification Method
2-mercaptoethanolMore polar spot (lower Rf)Aqueous wash, Column Chromatography
1-(2-hydroxyethylthio)-3-halopropaneSpot with intermediate polarityColumn Chromatography
Disulfide byproductLess polar spot (higher Rf)Column Chromatography
Elimination byproductsNon-polar spots (very high Rf)Column Chromatography

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the synthesis of 1,3-Bis(2-hydroxyethylthio)propane.

Q1: What is the underlying mechanism for the synthesis of 1,3-Bis(2-hydroxyethylthio)propane?

A1: The synthesis proceeds via a double SN2 (bimolecular nucleophilic substitution) reaction. The mechanism can be visualized as follows:

G cluster_0 Step 1: Thiolate Formation cluster_1 Step 2: First SN2 Attack cluster_2 Step 3: Second SN2 Attack 2-Mercaptoethanol 2-Mercaptoethanol Thiolate Anion Thiolate Anion 2-Mercaptoethanol->Thiolate Anion + Base Base Base Thiolate Anion_1 Thiolate Anion Thiolate Anion_2 Thiolate Anion Monosubstituted Intermediate Monosubstituted Intermediate Thiolate Anion_1->Monosubstituted Intermediate + 1,3-Dihalopropane 1,3-Dihalopropane 1,3-Dihalopropane Monosubstituted Intermediate_1 Monosubstituted Intermediate Final Product 1,3-Bis(2-hydroxyethylthio)propane Thiolate Anion_2->Final Product + Monosubstituted Intermediate

Caption: Reaction mechanism for the synthesis of 1,3-Bis(2-hydroxyethylthio)propane.

First, a strong base deprotonates two equivalents of 2-mercaptoethanol to form the thiolate anion. This highly nucleophilic species then attacks one of the electrophilic carbons of the 1,3-dihalopropane in an SN2 fashion, displacing the first halide. A second equivalent of the thiolate then attacks the other electrophilic carbon, displacing the second halide and forming the final product.

Q2: How can I monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is an excellent technique for monitoring the reaction progress.

  • Procedure:

    • Prepare a TLC plate (silica gel).

    • Spot the plate with a co-spot of your starting materials (1,3-dihalopropane and 2-mercaptoethanol) and a sample of your reaction mixture at different time points.

    • Develop the plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate).

    • Visualize the spots using a UV lamp (if your compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate stain).

  • Interpretation: As the reaction proceeds, you should observe the disappearance of the starting material spots and the appearance of a new, more polar spot corresponding to the product.

G cluster_0 TLC Monitoring Workflow Start Start Reaction Sample Take Aliquot from Reaction Mixture Start->Sample Spot Spot on TLC Plate (with Co-spot) Sample->Spot Develop Develop in Solvent System Spot->Develop Visualize Visualize Spots (UV/Stain) Develop->Visualize Analyze Analyze Spot Progression Visualize->Analyze Continue Continue Reaction Analyze->Continue Incomplete Stop Stop Reaction & Workup Analyze->Stop Complete Continue->Sample

Caption: Workflow for monitoring reaction progress using TLC.

Q3: What are the expected spectroscopic data for 1,3-Bis(2-hydroxyethylthio)propane?

A3: Spectroscopic analysis is essential for confirming the structure and purity of your final product.

  • 1H NMR: You should expect to see signals corresponding to the different types of protons in the molecule. The approximate chemical shifts would be:

    • A triplet for the protons on the carbons attached to the hydroxyl groups.

    • A triplet for the protons on the carbons attached to the sulfur atoms.

    • A multiplet for the central methylene group of the propane chain.

    • A broad singlet for the hydroxyl protons (this can be exchangeable with D2O).

  • 13C NMR: You would expect to see distinct signals for each of the unique carbon environments in the molecule.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C7H16O2S2, MW = 196.33 g/mol ).[4]

Experimental Protocol: A Validated Approach

This protocol provides a detailed, step-by-step methodology for the synthesis of 1,3-Bis(2-hydroxyethylthio)propane, incorporating the best practices discussed in this guide.

Materials:

  • 2-Mercaptoethanol

  • 1,3-Dibromopropane

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add sodium hydride (2.2 eq.) to a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser. Add anhydrous DMF to the flask.

  • Thiolate Formation: Cool the flask in an ice bath. Slowly add a solution of 2-mercaptoethanol (2.0 eq.) in anhydrous DMF via the dropping funnel. Stir the mixture at 0 °C for 1 hour.

  • SN2 Reaction: To the resulting thiolate solution, add 1,3-dibromopropane (1.0 eq.) dropwise at 0 °C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to 60 °C and monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously quench any excess sodium hydride by the slow addition of water.

  • Extraction: Dilute the reaction mixture with water and extract with diethyl ether (3 x volumes).

  • Washing: Combine the organic layers and wash with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

References

  • PrepChem. Synthesis of a. 1,3-Bis(2-hydroxyethylthio)propane. [Link]

  • Master Organic Chemistry. Thiols And Thioethers. [Link]

  • Organic Chemistry Portal. Synthesis of sulfides (thioethers) and derivatives. [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • PubChem. 1,3-Bis(2-hydroxyethylthio)propane. [Link]

  • Organic Syntheses. N-BENZYLATION OF INDOLE. [Link]

  • Organic Syntheses. Intramolecular Coupling for General Synthesis of Backbone Substituted Bicyclo[1.1.1]pentyl Boronates. [Link]

  • Google Patents. A process for the preparation of 2-amino-1,3-propane diol compounds and salts thereof.
  • Google Patents. Reaction products of 2-methyl-1, 3-dichloropropane and alcohols.
  • PubMed. A novel thin-layer chromatography method to screen 1,3-propanediol producers. [Link]

  • ResearchGate. 1,3-propanediol and 3-hydroxypropionate detection. (A) 13 C NMR of... [Link]

  • Cheméo. Chemical Properties of 1,3-Bis(2-hydroxyethylthio)propane (CAS 16260-48-3). [Link]

  • Doc Brown's Chemistry. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of... [Link]

  • Wikipedia. Williamson ether synthesis. [Link]

  • YouTube. Chromatography and Natural Products Purification. [Link]

  • Google Patents.

Sources

Technical Support Center: Optimization of 1,3-Bis(2-hydroxyethylthio)propane (BHTP) Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Role: Senior Application Scientist Subject: Troubleshooting Incomplete Conversions & Polymerization Stagnation[1]

Core Technical Overview

1,3-Bis(2-hydroxyethylthio)propane (BHTP) is a specialized dithioether diol utilized primarily to elevate the refractive index (RI) of optical resins, polyurethanes, and polyesters.[1] While its primary hydroxyl groups are chemically equivalent to those in 1,6-hexanediol, the presence of two internal thioether (-S-) linkages introduces unique kinetic and thermodynamic challenges.[1]

The Problem: Users frequently report "incomplete reactions," characterized by low molecular weight (


) stagnation, residual isocyanate/acid content, or soft/tacky final products.[1]

The Root Cause: This is rarely a simple reactivity issue.[1] It is usually a tripartite failure of Catalyst Deactivation (Sulfur Poisoning) , Moisture Competition , or Phase Separation .[1]

Troubleshooting Modules (Q&A Format)

Module A: Catalyst Deactivation & Kinetics

Q: I am using standard DBTDL (Dibutyltin Dilaurate) for polyurethane synthesis, but the reaction stalls at ~85% conversion. Adding more catalyst doesn't help.[1] Why?

A: You are likely experiencing Ligand Exchange/Chelation Poisoning .[1] Unlike simple aliphatic diols, BHTP contains two sulfur atoms.[1] Sulfur is a "soft" Lewis base.[1] Tin (Sn) is a borderline/soft Lewis acid.[1] The sulfur atoms in the BHTP backbone can coordinate with the Tin center of your catalyst, displacing the labile ligands required for the catalytic cycle. Effectively, your monomer is sequestering your catalyst.[1]

Corrective Action:

  • Switch Catalysts: Move away from standard Lewis Acid catalysts. Use a hindered tertiary amine catalyst (e.g., DABCO or TMDB) which is less susceptible to sulfur coordination [1].[1]

  • Chelation-Resistant Tin: If organotin is required for reaction speed, switch to Dibutyltin bis(phenoxide) or increase the catalyst loading by 2-3x to saturate the "poisoning" effect, though this may impact optical clarity.[1]

  • Temperature Ramp: Thioether coordination is exothermic (reversible).[1] Increasing the reaction temperature (e.g., from 60°C to 80°C) can shift the equilibrium, releasing the catalyst back into the active cycle.

Module B: Moisture & Impurity Management

Q: My GPC data shows a bimodal distribution with a large low-molecular-weight peak. Is the BHTP degrading?

A: BHTP is thermally stable up to ~250°C. The issue is likely Hydroscopic Water Contamination .[1] Thioether diols are more hygroscopic than their carbon analogs due to the polarity of the C-S bond. If you are synthesizing polyurethanes, water reacts with isocyanate to form urea (consuming NCO groups) and releases


.[1] This disrupts the stoichiometry (NCO:OH ratio), permanently limiting the achievable molecular weight (

).

Corrective Action:

  • Protocol: You must dry BHTP to <300 ppm water content.[1] (See Protocol 1 below).

  • Validation: Do not rely on "fresh" bottle seals. Perform a Karl Fischer titration before every batch.

Module C: Phase Separation & Solubility

Q: The reaction mixture turns cloudy/hazy halfway through polymerization.[1] Is this precipitation?

A: This is Phase Induced Polymerization Separation (PIPS) .[1] BHTP has a high solubility parameter (


) due to the sulfur/hydroxyl density.[1] If you are reacting it with a non-polar co-monomer (e.g., Hexamethylene Diisocyanate - HDI), the growing oligomers may become insoluble in the monomer bulk before reaching high 

.[1]

Corrective Action:

  • Solvent Assist: Introduce a polar aprotic solvent (DMF, DMSO, or anhydrous THF) to maintain homogeneity.[1]

  • Temperature: Maintain the reaction temperature >75°C to ensure chain mobility and solubility.

Visual Troubleshooting Workflows

Diagram 1: The "Incomplete Reaction" Decision Tree

Use this logic flow to diagnose the specific cause of your reaction failure.

Troubleshooting start Observation: Incomplete Reaction (Low Mw or Residual NCO/COOH) check_water Step 1: Check Water Content (Karl Fischer) start->check_water water_high Water > 500ppm check_water->water_high Yes water_low Water < 500ppm check_water->water_low No action_dry ACTION: Azeotropic Distillation (See Protocol 1) water_high->action_dry check_cat Step 2: Evaluate Catalyst water_low->check_cat cat_tin Using Organotin (DBTDL)? check_cat->cat_tin Yes cat_amine Using Amine/Other? check_cat->cat_amine No action_poison ACTION: Sulfur Poisoning Likely. Switch to TMDB or Increase Temp >80°C cat_tin->action_poison check_phase Step 3: Visual Inspection cat_amine->check_phase phase_cloudy Cloudy/Hazy? check_phase->phase_cloudy Yes phase_clear Clear? check_phase->phase_clear No action_solv ACTION: Phase Separation. Add Polar Solvent (DMF/DMSO) phase_cloudy->action_solv action_stoich ACTION: Re-verify NCO:OH Ratio. Check BHTP Purity (GC-MS) phase_clear->action_stoich

Caption: Logical diagnostic path for isolating failure modes in BHTP polymerization.

Diagram 2: The Sulfur Chelation Mechanism

Understanding why your catalyst fails is crucial.[1] The sulfur atoms in BHTP form a stable 5- or 6-membered chelate ring with the metal center.[1]

Chelation cluster_0 Active Catalyst cluster_1 BHTP Monomer cluster_2 Poisoned Complex (Catalytically Inactive) Sn Sn L1 Ligand Sn->L1 L2 Ligand Sn->L2 S1 S Chain Carbon Backbone S1->Chain S2 S Chain->S2 Deactivation Deactivation Process cluster_2 cluster_2 Deactivation->cluster_2 Sn_p Sn S1_p S Sn_p->S1_p S2_p S Sn_p->S2_p cluster_0 cluster_0 cluster_0->Deactivation cluster_1 cluster_1 cluster_1->Deactivation

Caption: Mechanism of catalyst poisoning where BHTP sulfur atoms chelate the Tin (Sn) center, blocking active sites.[1]

Validated Experimental Protocols

Protocol 1: Azeotropic Drying of BHTP

Standard vacuum drying is often insufficient for BHTP due to hydrogen bonding and high viscosity.

  • Dissolution: Dissolve BHTP in Toluene or Benzene (10 wt% concentration).

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Reflux: Heat to reflux (

    
     for Toluene).[1] Water will azeotrope with the solvent and collect in the trap.
    
  • Duration: Continue until no water droplets accumulate in the trap (typically 2-4 hours).

  • Isolation: Remove solvent via Rotary Evaporator under high vacuum.

  • Storage: Store immediately in a desiccator under Argon.

Protocol 2: Hydroxyl Value Titration (ASTM E1899 Modified)

Essential for correcting stoichiometry before polymerization.[1]

ReagentFunction
TSI (p-Toluenesulfonyl Isocyanate) Reacts rapidly with OH groups.[1]
Anhydrous THF Solvent medium.[1]
Potassium Hydroxide (0.1N) Titrant.[1]
  • Dissolve 1.0g of dried BHTP in 25mL anhydrous THF.

  • Add 10mL of TSI solution.[1] Stir for 10 minutes (TSI reacts with OH and Water).[1]

  • Add 2mL water (hydrolyzes excess TSI to Toluene Sulfonamide +

    
    ).
    
  • Titrate the resulting acidic solution with 0.1N KOH to a phenolphthalein endpoint.

  • Calculation: Compare against a blank to determine precise OH number.

References

  • High-refractive index polythiourethane resin based on 2,3-bis((2-mercaptoethyl) thio)-1-propanethiol. ResearchGate. Available at: [Link][1]

  • Sulfur Poisoning of Catalyst Employed in Hydrocarbon Reforming. ResearchGate. Available at: [Link]

  • Kinetics of PTSA-Catalysed Polycondensation of Citric Acid with 1,3-Propanediol. MDPI. Available at: [Link][1][2]

  • Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers. MDPI. Available at: [Link][1]

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Technical Support Center: 1,3-Bis(2-hydroxyethylthio)propane (BHETP) Reaction Profiling

[1]

Current Status: Operational Ticket ID: BHETP-CHAR-001 Assigned Specialist: Senior Application Scientist, Polymer & Ligand Chemistry Division[1]

Executive Summary

Welcome to the BHETP Technical Support Hub. You are likely here because your reaction yield is lower than expected, or your spectroscopic data shows "ghost" peaks.

1,3-Bis(2-hydroxyethylthio)propane (CAS: 16260-48-3) is a dithioether diol used primarily as a flexible linker in polythioethers, polyurethanes, and as a bidentate ligand in coordination chemistry.[1] Its reactivity is dominated by two functional centers: the sulfur atoms (nucleophilic, oxidation-prone) and the hydroxyl groups (primary alcohols) .[1]

This guide addresses the three most common impurity profiles: Oxidative Degradation , Thermal Elimination , and Oligomerization Artifacts .

Module 1: The "Ghost Peak" Phenomenon (Oxidative Impurities)

Symptom: Your HPLC shows new polar peaks eluting before the main product, or your melting point is depressed/broadened. The material may appear more hygroscopic than usual.[1]

Root Cause: Sulfur atoms in BHETP are "oxygen scavengers."[1] Exposure to air, peroxides, or trace metals facilitates the oxidation of the thioether (-S-) to sulfoxide (-S(=O)-) and eventually sulfone (-S(=O)₂-).[1]

Degradation Pathway Visualization

OxidationPathwaycluster_legendReactivity ImpactBHETPBHETP (Pure)(Dithioether)MonoSOMono-Sulfoxide(Chiral Center Created)BHETP->MonoSO+ [O] (Air/Peroxide)BisSOBis-Sulfoxide(Diastereomers)MonoSO->BisSO+ [O]SulfoneSulfone Derivatives(Inert/Dead End)MonoSO->Sulfone+ [O] (Strong Oxidant)BisSO->Sulfone+ [O]L1Sulfoxides inhibit metal coordinationand alter solubility.

Figure 1: Stepwise oxidation pathway of BHETP.[1] Note that sulfoxide formation creates chiral centers, leading to complex NMR splitting patterns.

Troubleshooting Protocol: Quantifying Oxidation

Do not rely solely on TLC. Sulfoxides are highly polar and often streak or remain at the baseline.

Step-by-Step Diagnosis:

  • Dissolve sample in DMSO-d6. (Chloroform-d is acceptable, but DMSO prevents further oxidation during analysis).[1]

  • Acquire ¹H NMR. Focus on the

    
    -protons (the CH₂ groups directly attached to Sulfur).[1]
    
  • Calculate Oxidation Level: Use the shift delta (

    
    ) to quantify impurities.[1]
    
Proton EnvironmentChemical Shift (

, ppm)
Diagnostic Feature
S-CH₂- (Native)2.6 – 2.8 ppmSharp triplet/multiplet
O=S-CH₂- (Sulfoxide)2.9 – 3.2 ppmBroad/Complex splitting (diastereotopic)
O₂S-CH₂- (Sulfone)3.0 – 3.4 ppmSharp triplet, significant downfield shift

Corrective Action:

  • If < 5% Oxidation: Recrystallize from ethanol/ethyl acetate under inert atmosphere (Ar/N₂).

  • If > 5% Oxidation: Chemical reduction is required (e.g., triphenylphosphine or dimethyl sulfide reduction), but purchasing fresh precursor is often more cost-effective for high-purity applications.[1]

Module 2: Polymerization Failure (Stoichiometric Imbalance)

Symptom: You are synthesizing a polythioether or polyurethane, but the molecular weight (Mw) plateaus early. The material remains a viscous oil instead of a solid.

Root Cause: Dehydration/Elimination. Under acidic conditions or high heat (>120°C), the 2-hydroxyethyl group can undergo elimination to form a Vinyl Sulfide .[1] This acts as a "chain terminator" because the vinyl group does not react with isocyanates or acids in standard step-growth polymerization.[1]

Mechanism: The "Vinyl Death"
1
Detection Protocol: Vinyl Proton Check
  • Run ¹H NMR.

  • Scan the Olefinic Region (5.0 – 6.5 ppm).

  • Look for: A distinctive ABX pattern characteristic of vinyl sulfides.[1]

    • 
       5.2 ppm (doublet)[1]
      
    • 
       6.3 ppm (doublet of doublets)[1]
      

Prevention Guide:

  • Neutralize Acid Catalysts: Ensure your starting material is acid-free.[1] Thioethers are sensitive to acid-catalyzed elimination.[1]

  • Temperature Control: Do not exceed 110°C during drying steps. Use vacuum to remove water rather than high heat.[1]

Module 3: Advanced Characterization Workflow

Use this decision tree to isolate and identify unknown byproducts in your reaction mixture.

AnalyticalWorkflowStartUnknown Impurity DetectedSolubilityIs it Water Soluble?Start->SolubilityPolarLikely Sulfoxide/Sulfoneor Short OligomerSolubility->PolarYesNonPolarLikely Cyclized Thioetheror Vinyl DerivativeSolubility->NonPolarNoLCMSRun LC-MS (ESI+)Look for M+16 or M+32Polar->LCMSAnalysisAnalyze FragmentationLCMS->AnalysisGCMSRun GC-MS(Thioethers are volatile enough)NonPolar->GCMSGCMS->AnalysisResult1Loss of -OH (M-17)?-> Elimination ProductAnalysis->Result1Result2Loss of -SO (M-48)?-> Sulfoxide rearrangementAnalysis->Result2

Figure 2: Analytical decision tree for characterizing BHETP byproducts.

Reference Data: Mass Spectrometry (ESI+)
SpeciesFormulaExpected m/z (M+H)⁺Key Fragmentation
BHETP (Parent) C₇H₁₆O₂S₂197.06Loss of H₂O (179)
Mono-Sulfoxide C₇H₁₆O₃S₂213.06Loss of SOH (Sulfenic acid elimination)
Vinyl Sulfide C₇H₁₄OS₂179.05Distinct retention time shift
Cyclic Dithiane C₄H₈S₂120.00Result of C-S cleavage (Rare)

Frequently Asked Questions (FAQ)

Q: Can I use BHETP that has turned slightly yellow? A: Yellowing is a hallmark of sulfur oxidation and trace polysulfide formation. For non-critical applications (e.g., industrial sealants), it may be acceptable. For pharmaceutical ligands or optical polymers, discard it . The oxidized sulfur species will quench radical initiators and alter refractive indices.

Q: Why does my NMR show a complex multiplet at 3.0 ppm instead of a clean triplet? A: You have formed a sulfoxide .[1] Because the sulfur atom becomes a chiral center upon oxidation (

Q: How do I store BHETP to prevent this? A: Store under Argon at 4°C. Add a sacrificial antioxidant (like BHT) if compatible with your downstream application.[1] Avoid metal spatulas (use glass or plastic) as trace iron can catalyze auto-oxidation.[1]

References

  • Reactivity of Thioether Diols: Smith, M. B. (2020).[1][2][3] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (8th ed.). Wiley.[1] (General reactivity of 1,3-dithioethers and oxidation susceptibility).[1][4]

  • NMR Characterization of Sulfur Compounds: Lambert, J. B., et al.[4] (2019).[1] Nuclear Magnetic Resonance Spectroscopy: An Introduction to Principles, Applications, and Experimental Methods. Pearson.[1] (Source for

    
    -proton chemical shift increments upon oxidation).
    
  • Polythioether Synthesis & Degradation: Cai, Y., et al. (2020).[1][2][3] "Synthesis and Properties of Polythioethers." Journal of Applied Polymer Science. (Contextualizing vinyl sulfide termination in step-growth polymerization).

  • Oxidation Mechanisms: Drabowicz, J., et al. (2018).[1][5] "Oxidation of Sulfides to Sulfoxides and Sulfones." Organic Sulfur Chemistry. (Detailed mechanism of sulfoxide chirality and diastereotopic proton splitting).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for CAS 16260-48-3 before handling.

Technical Support Center: Thermal Degradation of Polymers Synthesized with 1,3-Bis(2-hydroxyethylthio)propane

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polymers synthesized using 1,3-Bis(2-hydroxyethylthio)propane. This guide is designed to provide in-depth troubleshooting assistance and answer frequently asked questions related to the thermal degradation of these specialized sulfur-containing polymers. My goal is to equip you with the knowledge to anticipate, diagnose, and resolve experimental challenges, ensuring the integrity and accuracy of your thermal analysis data.

I. Frequently Asked Questions (FAQs)

This section addresses common queries regarding the thermal behavior of polymers incorporating 1,3-Bis(2-hydroxyethylthio)propane.

Q1: What is the expected thermal stability of polymers synthesized with 1,3-Bis(2-hydroxyethylthio)propane?

A1: The thermal stability of these polymers is influenced by several factors, including the overall polymer structure, the presence of other functional groups, and the molecular weight.[1] Generally, sulfur-containing polymers can exhibit high thermal stability.[2][3] For instance, some sulfur-containing polymers are reported to be thermally stable up to 300°C.[2] The inclusion of thioether linkages, such as those from 1,3-Bis(2-hydroxyethylthio)propane, can influence the degradation pathway. In the context of polyurethanes, the degradation is a multi-step process.[4]

Q2: My TGA curve shows an initial weight loss at a relatively low temperature (below 150°C). What could be the cause?

A2: An initial, minor weight loss at temperatures below 150°C is typically not due to the degradation of the polymer backbone. Instead, it is often attributed to the evaporation of absorbed moisture or residual solvents from the synthesis and purification process.[5] It is crucial to ensure your polymer samples are thoroughly dried under vacuum before analysis to eliminate this artifact.

Q3: The TGA results for my polymer show two distinct degradation steps. Is this normal for polymers containing 1,3-Bis(2-hydroxyethylthio)propane?

A3: Yes, a multi-step degradation profile is common for complex polymers, including those containing sulfur.[6][7] For sulfur-containing polymers, the first mass loss may correspond to the scission of weaker bonds, such as S-S bonds, and the release of sulfur-containing compounds like SO2.[7] The second, higher-temperature degradation step typically involves the breakdown of the main polymer backbone.[7] In the case of poly(thioether urethane)s, the initial degradation may involve the cleavage of the urethane linkage, followed by the decomposition of the polyol and isocyanate segments at higher temperatures.

Q4: How does the heating rate in a TGA experiment affect the observed degradation temperature?

A4: The heating rate has a significant impact on the TGA curve. A faster heating rate will generally shift the degradation to higher temperatures.[5][6] This is because at a higher heating rate, the sample has less time to decompose at any given temperature.[6] Consequently, a higher temperature is required to achieve the same level of degradation. For kinetic studies, it is advisable to perform TGA experiments at multiple heating rates.

Q5: Should I run my TGA experiments in an inert (e.g., nitrogen) or oxidative (e.g., air) atmosphere?

A5: The choice of atmosphere is critical and depends on the information you seek.[5]

  • Inert Atmosphere (Nitrogen): This is used to study the intrinsic thermal stability of the polymer in the absence of oxygen. Degradation occurs through pyrolysis.[5][8]

  • Oxidative Atmosphere (Air): This is used to evaluate the polymer's stability in the presence of oxygen, which is more relevant for many real-world applications. Oxidative degradation often occurs at lower temperatures and can be more complex than pyrolysis.[5]

For a comprehensive understanding, it is often beneficial to conduct experiments in both atmospheres.

II. Troubleshooting Guides

This section provides detailed guidance on specific problems you might encounter during your thermal analysis experiments.

Symptoms: You observe significant variations in the onset of degradation temperature (Tonset) and the residual mass across multiple runs of the same sample.

Potential Causes & Solutions:

  • Sample Heterogeneity:

    • Explanation: The polymer sample may not be homogenous, leading to variations in the thermal properties of different aliquots.

    • Solution: Ensure the polymer is thoroughly mixed before taking a sample for analysis. If the polymer is in a solid form, grinding it into a fine powder can improve homogeneity.

  • Inconsistent Sample Preparation:

    • Explanation: Variations in sample mass, packing in the TGA pan, and the presence of residual solvent can all contribute to irreproducible results.

    • Solution: Use a consistent sample mass for all experiments. Ensure the sample is evenly distributed at the bottom of the pan to promote uniform heating.[9] Always dry the sample thoroughly under vacuum before analysis to remove any volatiles.[5]

  • Instrumental Issues:

    • Explanation: Contamination of the TGA balance mechanism or furnace can affect the accuracy of the weight measurement.[10]

    • Solution: Regularly clean the TGA furnace and balance components according to the manufacturer's instructions.[10] Running a blank (empty pan) can help identify any instrumental drift or contamination issues.

Symptoms: The polymer degrades at a much lower temperature than anticipated based on its chemical structure.

Potential Causes & Solutions:

  • Presence of Impurities:

    • Explanation: Residual catalysts, unreacted monomers, or byproducts from the synthesis can act as catalysts for thermal degradation, lowering the overall stability. For instance, some catalysts used in polyurethane synthesis can affect thermal stability.[11][12]

    • Solution: Purify the polymer thoroughly to remove any low molecular weight species. Techniques like precipitation, dialysis, or extraction can be effective.

  • Chain Scission During Synthesis or Processing:

    • Explanation: The polymer chains may have undergone some level of degradation during synthesis or processing at elevated temperatures, resulting in a lower molecular weight and reduced thermal stability.

    • Solution: Optimize the synthesis and processing conditions to minimize thermal stress on the polymer. Consider using lower reaction temperatures or shorter reaction times if possible.

  • Oxidative Degradation:

    • Explanation: If the experiment is run in air, oxidative degradation will occur at lower temperatures than pyrolysis in an inert atmosphere.[5] The thioether groups in your polymer can be susceptible to oxidation.

    • Solution: To assess the intrinsic thermal stability, perform the TGA analysis under a nitrogen atmosphere.

Symptoms: The derivative thermogravimetric (DTG) curve shows broad or overlapping peaks, making it difficult to distinguish individual degradation steps.

Potential Causes & Solutions:

  • High Heating Rate:

    • Explanation: As mentioned in the FAQs, a high heating rate can cause multiple degradation events to merge.[5]

    • Solution: Reduce the heating rate (e.g., to 5 or 10 °C/min) to improve the resolution of the degradation steps.

  • Complex Degradation Mechanism:

    • Explanation: Polymers synthesized with 1,3-Bis(2-hydroxyethylthio)propane, especially when incorporated into complex structures like polyurethanes, can have intricate degradation pathways involving multiple competing reactions.[4][13]

    • Solution: Complement your TGA analysis with other techniques like TGA-FTIR or TGA-MS. These hyphenated techniques allow for the identification of the gaseous products evolved during degradation, providing valuable insights into the decomposition mechanism.

III. Experimental Protocols

Standard Thermogravimetric Analysis (TGA) Protocol

  • Sample Preparation:

    • Dry the polymer sample under vacuum at a suitable temperature (e.g., 60°C) for at least 24 hours to remove any residual solvent or moisture.

    • Accurately weigh 5-10 mg of the dried polymer into a clean TGA pan (ceramic or platinum pans are recommended for high-temperature experiments).[14]

  • Instrument Setup:

    • Place the sample pan in the TGA instrument.

    • Purge the furnace with the desired gas (high-purity nitrogen or air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure a stable atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30°C.

    • Ramp the temperature from 30°C to 800°C at a heating rate of 10°C/min.

    • Record the mass loss as a function of temperature.

  • Data Analysis:

    • Plot the percentage of weight loss versus temperature to obtain the TGA curve.

    • Plot the first derivative of the TGA curve (dW/dT) versus temperature to obtain the DTG curve.

    • Determine the onset degradation temperature (Tonset), the temperature of maximum degradation rate (Tmax) from the DTG peak, and the residual mass at the end of the experiment.

IV. Visualizations

G cluster_synthesis Polymer Synthesis cluster_degradation Thermal Degradation Pathway Monomer_1 1,3-Bis(2-hydroxyethylthio)propane Polymer Poly(thioether urethane) Monomer_1->Polymer Polyaddition Monomer_2 Diisocyanate Monomer_2->Polymer Step_1 Initial Degradation (e.g., Urethane Cleavage) ~300-450°C Polymer->Step_1 Step_2 Backbone Scission (Thioether & Isocyanate) >450°C Step_1->Step_2 Volatiles_1 Isocyanates, Alcohols Step_1->Volatiles_1 Volatiles_2 Sulfur Compounds, Hydrocarbons Step_2->Volatiles_2 Char_Residue Carbonaceous Residue Step_2->Char_Residue

Caption: Proposed thermal degradation pathway for a poly(thioether urethane).

TGA_Troubleshooting Problem Inconsistent TGA Results Cause1 Sample Heterogeneity Problem->Cause1 Cause2 Inconsistent Sample Prep Problem->Cause2 Cause3 Instrumental Issues Problem->Cause3 Solution1 Thoroughly Mix/Grind Sample Cause1->Solution1 Solution2 Standardize Mass & Drying Cause2->Solution2 Solution3 Regular Instrument Cleaning Cause3->Solution3

Caption: Troubleshooting flowchart for inconsistent TGA results.

V. Data Summary

ParameterTypical Range for Thioether-Containing PolymersInfluencing Factors
Tonset (N2) 250 - 400 °CMolecular weight, crystallinity, presence of other functional groups (e.g., urethane, ester)[1][15]
Tonset (Air) 200 - 350 °CSusceptibility of thioether to oxidation, presence of antioxidants
Number of Degradation Steps 1 - 3Polymer architecture (homopolymer, copolymer, cross-linked), bond dissociation energies[6]
Char Residue (at 800°C in N2) 5 - 40%Aromatic content, degree of cross-linking, presence of flame retardant additives[6]

VI. References

  • Thermal Degradation Behavior of Thiol-ene Composites Loaded with a Novel Silicone Flame Retardant. MDPI. Available from: [Link]

  • Thermal degradation of polymers. Wikipedia. Available from: [Link]

  • Study on Fire Behavior, Thermal Stability and Degradation Kinetics of Thiol-Ene with Poly(aminopropyl/phenyl)silsesquioxane. PMC - NIH. Available from: [Link]

  • Thermal Stability and Decomposition Mechanism of Poly(alkylene succinate)s. MDPI. Available from: [Link]

  • Sulfur-Containing Polymers Prepared from Fatty Acid-Derived Monomers: Application of Atom-Economical Thiol-ene/Thiol-yne Click Reactions and Inverse Vulcanization Strategies. MDPI. Available from: [Link]

  • Bio-Based Degradable Poly(ether-ester)s from Melt-Polymerization of Aromatic Ester and Ether Diols. MDPI. Available from: [Link]

  • On-Demand Degradation of Thioester/Thioketal Functions in Vinyl Pivalate-Derived Copolymers with Thionolactones. Macromolecules - ACS Publications. Available from: [Link]

  • How Does Degradation Temperature Relate To Polymer Stability?. Chemistry For Everyone. Available from: [Link]

  • What Are The Common Faults Of Thermogravimetric Analyzer(TGA). Jinan Upwell Test Co.,Ltd. Available from: [Link]

  • Development of the Thermal Decomposition Mechanism of Polyether Polyurethane Foam Using Both Condensed and Gas-Phase Release Data. ResearchGate. Available from: [Link]

  • 1,3-Bis(2-hydroxyethylthio)propane. PubChem. Available from: [Link]

  • Polymer Chemistry. RSC Publishing. Available from: [Link]

  • Thermogravimetric Analysis (TGA) of the sulfur polymers. Two mass... ResearchGate. Available from: [Link]

  • Thermal decomposition mechanisms common to polyurethane, epoxy, poly(diallyl phthalate), polycarbonate and poly(phenylene sulfid. AKJournals. Available from: [Link]

  • Polyurethanes based on 2,2-Dinitropropane-1,3-diol and 2,2-bis(azidomethyl)propane-1,3-diol as potential energetic binders. ResearchGate. Available from: [Link]

  • Problem Solving With Thermal Analysis. The Madison Group. Available from: [Link]

  • Synthesis of polyurethane products. Google Patents. Available from:

  • Thermal decomposition mechanisms common to polyurethane, epoxy, poly(diallyl phthalate), polycarbonate and poly(phenylene sulfide). ResearchGate. Available from: [Link]

  • thermogravimetric analysis (TGA) traces of elemental sulfur and SPAN... ResearchGate. Available from: [Link]

  • Thermogravimetric Analysis (TGA) for Polymer Characterization: Thermal Stability and Composition. NC State University Libraries. Available from: [Link]

  • Isocyanate-free Synthesis of (Functional) Polyureas, Polyurethanes, and Urethane-containing Copolymers. RWTH Publications. Available from: [Link]

  • Thermogravimetric analysis (TGA) traces for elemental sulfur (black... ResearchGate. Available from: [Link]

  • Degradable Poly(ether-ester-urethane)s Based on Well-Defined Aliphatic Diurethane Diisocyanate with Excellent Shape Recovery Properties at Body Temperature for Biomedical Application. MDPI. Available from: [Link]

  • Troubleshooting TGA-DSC Sample Pan Issues. Red Thermo. Available from: [Link]

  • Sulfur-containing sustainable polymers: synthetic pathways, degradation mechanisms, and multifunctional applications. PMC - NIH. Available from: [Link]

  • Tailoring the degradation kinetics of poly(ester-carbonate urethane)urea thermoplastic elastomers for tissue engineering scaffolds. NIH. Available from: [Link]

  • Thermal Analysis in Practice Tips and Hints. Mettler Toledo. Available from: [Link]

  • Synthesis and Characterization of New Polycarbonate-Based Poly(thiourethane-urethane)s. MDPI. Available from: [Link]

  • A-level Chemistry 7405. AQA. Available from: [Link]

  • Polyurethane. Wikipedia. Available from: [Link]

Sources

Validation & Comparative

Spectroscopic comparison of 1,3-Bis(2-hydroxyethylthio)propane and its precursors

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis of the Target Molecule and Its Precursors: 1,3-Propanedithiol and 2-Chloroethanol

Introduction

In the realm of chemical synthesis and drug development, the precise characterization of molecules at each stage of a reaction is paramount. Spectroscopic techniques serve as the cornerstone of this analytical rigor, providing an in-depth view of molecular structure and purity. This guide presents a detailed spectroscopic comparison of 1,3-Bis(2-hydroxyethylthio)propane, a molecule with applications in materials science and as a potential pharmaceutical intermediate, and its common precursors, 1,3-propanedithiol and 2-chloroethanol.

By examining the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data of both the starting materials and the final product, researchers can gain a comprehensive understanding of the chemical transformations occurring during synthesis. This knowledge is crucial for reaction monitoring, impurity profiling, and ensuring the integrity of the final compound. This guide is designed to provide researchers, scientists, and drug development professionals with the experimental data and interpretive insights necessary to confidently navigate this synthetic pathway.

Synthetic Pathway: A Nucleophilic Substitution Approach

The synthesis of 1,3-Bis(2-hydroxyethylthio)propane from 1,3-propanedithiol and 2-chloroethanol is a classic example of a Williamson ether synthesis adapted for thioether formation. The reaction proceeds via a double nucleophilic substitution, where the thiolate anions, generated by deprotonating the thiol groups of 1,3-propanedithiol with a base, attack the electrophilic carbon of 2-chloroethanol, displacing the chloride leaving group.

Synthesis_of_1,3-Bis(2-hydroxyethylthio)propane cluster_reactants Reactants PropaneDithiol 1,3-Propanedithiol HS-(CH₂)₃-SH Thiolate Propanedithiolate ⁻S-(CH₂)₃-S⁻ PropaneDithiol->Thiolate Deprotonation Chloroethanol 2-Chloroethanol Cl-CH₂CH₂-OH FinalProduct 1,3-Bis(2-hydroxyethylthio)propane HO-CH₂CH₂-S-(CH₂)₃-S-CH₂CH₂-OH Base Base (e.g., NaH, NaOH) Thiolate->FinalProduct Nucleophilic Attack (x2) caption Figure 1. Synthetic pathway for 1,3-Bis(2-hydroxyethylthio)propane.

Figure 1. Synthetic pathway for 1,3-Bis(2-hydroxyethylthio)propane.

Experimental Protocols

Synthesis of 1,3-Bis(2-hydroxyethylthio)propane

A robust and reliable method for the synthesis of 1,3-Bis(2-hydroxyethylthio)propane is adapted from Organic Syntheses, a trusted source for detailed and reproducible chemical preparations.[1]

Materials:

  • 1,3-Propanedithiol

  • 2-Chloroethanol

  • Sodium metal

  • Absolute Ethanol

Procedure:

  • A solution of sodium ethoxide is prepared by cautiously dissolving sodium metal in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • 1,3-Propanedithiol is added dropwise to the sodium ethoxide solution. The exothermicity of the reaction should be managed by controlling the addition rate and, if necessary, by external cooling.

  • 2-Chloroethanol is then added to the reaction mixture.

  • The mixture is heated to reflux for several hours to ensure the completion of the reaction.

  • After cooling, the resulting sodium chloride precipitate is removed by filtration.

  • The ethanol solvent is removed under reduced pressure.

  • The crude product is then purified by vacuum distillation to yield pure 1,3-Bis(2-hydroxyethylthio)propane.

Spectroscopic Analysis

All ¹H NMR and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard. IR spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer. Mass spectra were acquired using an electron ionization (EI) mass spectrometer.

Spectroscopic Comparison

The following sections detail the characteristic spectroscopic features of the starting materials and the final product. By comparing these spectra, one can clearly track the progress of the reaction and confirm the identity and purity of the synthesized 1,3-Bis(2-hydroxyethylthio)propane.

1,3-Propanedithiol
Spectroscopic Technique Key Features
¹H NMR (CDCl₃) δ ~2.7 ppm (quartet, 4H, -CH₂-S-), δ ~1.9 ppm (quintet, 2H, -CH₂-), δ ~1.4 ppm (triplet, 2H, -SH)
¹³C NMR (CDCl₃) δ ~29 ppm (-CH₂-), δ ~24 ppm (-CH₂-S-)
IR (neat) ~2550 cm⁻¹ (S-H stretch, weak), ~2900-3000 cm⁻¹ (C-H stretch)
Mass Spectrum (EI) m/z 108 (M⁺), 75, 61, 47, 41

The most telling feature in the ¹H NMR spectrum of 1,3-propanedithiol is the triplet at approximately 1.4 ppm, which corresponds to the thiol protons (-SH). The IR spectrum corroborates this with a weak absorption band around 2550 cm⁻¹, characteristic of the S-H stretching vibration. The mass spectrum shows the molecular ion peak at m/z 108, confirming the molecular weight of the compound.

2-Chloroethanol
Spectroscopic Technique Key Features
¹H NMR (CDCl₃) δ ~3.8 ppm (triplet, 2H, -CH₂-O-), δ ~3.6 ppm (triplet, 2H, -CH₂-Cl), δ ~2.0 ppm (broad singlet, 1H, -OH)
¹³C NMR (CDCl₃) δ ~63 ppm (-CH₂-O-), δ ~46 ppm (-CH₂-Cl)
IR (neat) ~3350 cm⁻¹ (O-H stretch, broad), ~1050 cm⁻¹ (C-O stretch), ~750 cm⁻¹ (C-Cl stretch)
Mass Spectrum (EI) m/z 80/82 (M⁺, chlorine isotope pattern), 49/51, 44, 31

The ¹H NMR spectrum of 2-chloroethanol displays two triplets, a downfield signal for the protons adjacent to the oxygen and a slightly upfield signal for those adjacent to the chlorine. The broad singlet for the hydroxyl proton is also a key indicator. The IR spectrum is dominated by a broad and strong O-H stretching band around 3350 cm⁻¹. The mass spectrum is notable for the characteristic isotopic pattern of chlorine, with peaks at m/z 80 and 82 in an approximate 3:1 ratio for the molecular ion.

1,3-Bis(2-hydroxyethylthio)propane
Spectroscopic Technique Key Features
¹H NMR (CDCl₃) δ 3.73 (t, 4H, -CH₂-O-), δ 2.73 (t, 4H, -S-CH₂-CH₂-O-), δ 2.65 (t, 4H, -S-CH₂-CH₂-CH₂-S-), δ 2.17 (br s, 2H, -OH), δ 1.86 (quintet, 2H, -CH₂-)[1]
¹³C NMR (CDCl₃) δ ~61 ppm (-CH₂-OH), δ ~36 ppm (-S-CH₂-CH₂-OH), δ ~32 ppm (-S-CH₂-CH₂-CH₂-S-), δ ~30 ppm (-CH₂-)
IR (neat) ~3350 cm⁻¹ (O-H stretch, broad), ~2900-3000 cm⁻¹ (C-H stretch), ~1050 cm⁻¹ (C-O stretch), No S-H stretch at ~2550 cm⁻¹
Mass Spectrum (EI) m/z 196 (M⁺), 151, 105, 75, 61, 45

The successful synthesis of 1,3-Bis(2-hydroxyethylthio)propane is confirmed by several key spectroscopic changes:

  • Disappearance of the Thiol Proton: The most definitive evidence is the absence of the thiol proton signal (~1.4 ppm) in the ¹H NMR spectrum and the S-H stretching band (~2550 cm⁻¹) in the IR spectrum.

  • Appearance of New Signals: The ¹H NMR spectrum of the product shows new triplets corresponding to the methylene groups of the hydroxyethylthio moieties. The integration of these signals should be consistent with the structure.

  • Persistence of the Hydroxyl Group: The broad singlet for the hydroxyl proton in the ¹H NMR spectrum and the broad O-H stretching band in the IR spectrum are retained from the 2-chloroethanol precursor.

  • Shift in Methylene Signals: The chemical shifts of the methylene protons of the original 1,3-propanedithiol backbone are shifted slightly downfield due to the change in their chemical environment.

  • Molecular Ion Peak: The mass spectrum displays a molecular ion peak at m/z 196, which corresponds to the molecular weight of the final product. The fragmentation pattern will also be distinct from the starting materials.

Spectroscopic_Transformation cluster_precursors Precursors PropaneDithiol 1,3-Propanedithiol -SH proton signal (¹H NMR) S-H stretch (IR) Product 1,3-Bis(2-hydroxyethylthio)propane -OH proton signal retained (¹H NMR) O-H stretch retained (IR) New -S-CH₂-CH₂-OH signals (NMR) Disappearance of -SH and C-Cl features PropaneDithiol->Product Disappearance of -SH Chloroethanol 2-Chloroethanol -OH proton signal (¹H NMR) O-H stretch (IR) C-Cl stretch (IR) Chloroethanol->Product Incorporation of hydroxyethyl group caption Figure 2. Key spectroscopic changes during the synthesis.

Figure 2. Key spectroscopic changes during the synthesis.

Conclusion

This guide has provided a comprehensive spectroscopic comparison of 1,3-Bis(2-hydroxyethylthio)propane and its precursors, 1,3-propanedithiol and 2-chloroethanol. By understanding the distinct spectral signatures of each compound, researchers can effectively monitor the synthesis, assess the purity of the final product, and troubleshoot any unexpected outcomes. The provided experimental protocol, based on a trusted source, offers a reliable starting point for the preparation of this versatile molecule. The successful application of these spectroscopic techniques underscores their indispensable role in modern chemical research and development, ensuring the integrity and quality of synthesized compounds.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 8013, 1,3-Propanedithiol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 34, 2-Chloroethanol. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 373735, 1,3-Bis(2-hydroxyethylthio)propane. [Link]

  • NIST. (n.d.). 2-Chloroethanol. In NIST Chemistry WebBook. Retrieved from [Link]

  • Buter, J., & Kellogg, R. M. (1981). 3,7-DITHIANONANE-1,9-DIOL AND 3,7-DITHIANONANE-1,9-DITHIOL. Organic Syntheses, 60, 88. [Link]

  • Spectral Database for Organic Compounds (SDBS). AIST. [Link]

Sources

Beyond BHTP: Strategic Alternatives to 1,3-Bis(2-hydroxyethylthio)propane in Functional Polymers

[1]

Executive Summary

1,3-Bis(2-hydroxyethylthio)propane (BHTP) has long served as a workhorse dithioether diol in the synthesis of high-refractive-index (RI) polyurethanes and oxidation-responsive hydrogels.[1] Its dual thioether linkages provide a unique balance of optical density (due to sulfur polarizability) and oxidative sensitivity (conversion to sulfoxides/sulfones).[1]

However, formulation scientists often encounter limitations with BHTP:

  • Optical Ceiling: Its sulfur content (~32.6%) is sometimes insufficient for ultra-high RI applications (>1.70).[1]

  • Responsiveness Type: BHTP-based polymers typically swell or change solubility upon oxidation, but do not degrade (cleave), limiting their utility in payload-release systems requiring matrix erosion.[1]

  • Crystallinity: The propyl spacer can induce crystallization kinetics that are difficult to control in optical resin casting.[1]

This guide evaluates three distinct classes of alternatives, categorized by their primary functional advantage: 2,2'-(Ethylenedithio)diethanol (EDTDE) for superior optical properties, Thioketal Diols (TK-Diols) for cleavage-based biodegradation, and 2,2'-Thiodiethanol (TDE) as a cost-effective baseline.[1]

Part 1: The Benchmark — 1,3-Bis(2-hydroxyethylthio)propane (BHTP)[1]

To select an alternative, we must first quantify the baseline. BHTP is a linear aliphatic diol containing two thioether groups separated by a propyl chain.[1]

  • Structure:

    
    
    
  • Key Mechanism (Optical): The sulfur atoms possess high molar refraction, elevating the polymer's refractive index (RI) significantly above conventional polyols (e.g., 1,4-butanediol).[1]

  • Key Mechanism (Biological): Upon exposure to Reactive Oxygen Species (ROS) like

    
    , the hydrophobic sulfide groups oxidize to hydrophilic sulfoxides (
    
    
    ) and sulfones (
    
    
    ).[1] This triggers a phase transition (swelling) rather than chain scission.[1]

Part 2: Comparative Analysis of Alternatives

Alternative I: 2,2'-(Ethylenedithio)diethanol (EDTDE)

Best For: Ultra-High Refractive Index Optical Resins[1]

EDTDE is structurally homologous to BHTP but utilizes a shorter ethylene spacer between the sulfur atoms.[1] This subtle change has profound optical implications.[1]

  • Mechanism: By reducing the carbon-to-sulfur ratio, EDTDE achieves a higher weight percentage of sulfur (approx.[1] 35.1% vs. 32.6% for BHTP).[1] According to the Lorentz-Lorenz equation, this increased electron density directly correlates to a higher refractive index in the final polymer matrix.

  • Processing Note: The shorter chain often results in a more rigid polymer backbone, potentially increasing the glass transition temperature (

    
    ) of the resulting polyurethane.
    
Alternative II: Thioketal Diols (TK-Diols)

Best For: ROS-Degradable Drug Delivery Systems[1]

When the goal is matrix erosion rather than just swelling, BHTP fails. Thioketal diols are the superior alternative.[1]

  • Mechanism: Unlike thioethers (which oxidize), thioketals undergo irreversible cleavage upon ROS exposure, breaking down into the original thiol and acetone. This allows for the design of drug delivery vehicles that physically disassemble at sites of inflammation or within cancer cells.[1]

  • Synthesis: Typically synthesized via the condensation of a dithiol with 2,2-dimethoxypropane.[1]

Alternative III: 2,2'-Thiodiethanol (TDE)

Best For: Cost-Reduction & Basic Optical Enhancement[1]

TDE is a monosulfide diol.[1] It is a commodity chemical often used when the high performance of BHTP is not strictly necessary, or when cost is the primary driver.

  • Trade-off: With only one sulfur atom per molecule and a lower molecular weight, TDE offers a lower refractive index boost compared to BHTP and EDTDE.[1] It is also less sensitive to oxidation due to fewer reactive sites.[1]

Part 3: Technical Data Comparison

The following table contrasts the physicochemical properties and functional outcomes of the reagents.

FeatureBenchmark (BHTP) High-RI Alt (EDTDE) Degradable Alt (TK-Diols) Economy Alt (TDE)
Formula


Variable (e.g.,

)

MW ( g/mol ) 196.33182.30~200-300+122.19
Sulfur Content 32.6% 35.1% (Highest)Variable26.2%
ROS Response Oxidation (Swelling)Oxidation (Swelling)Cleavage (Degradation) Oxidation (Weak Swelling)
Optical RI High (~1.55-1.[1]60)Ultra-High (>1.60) ModerateMedium
Primary Use Optical/HydrogelsOptical LensesDrug DeliveryIndustrial Coatings

Part 4: Experimental Protocols

Protocol A: Synthesis of High-RI Polyurethane (One-Shot Method)

Applicable for BHTP, EDTDE, and TDE.[1]

Objective: Synthesize a transparent, high-refractive-index polyurethane film.

  • Monomer Prep: Dehydrate the chosen diol (e.g., EDTDE) under vacuum at 80°C for 4 hours to remove trace water (critical to prevent foaming).[1]

  • Stoichiometry: Calculate the isocyanate index (

    
    ). Use a diisocyanate like XDI (m-xylylene diisocyanate) for optical clarity.[1]
    
  • Mixing:

    • In a glass vial, combine the dehydrated diol and XDI.

    • Add catalyst: Dibutyltin dilaurate (DBTDL) at 0.01 wt%.[1]

    • Optional: Add internal mold release agent.[1]

  • Degassing: Mix rapidly for 60 seconds, then degas under high vacuum (0.1 mbar) for 2 minutes until bubbles disappear.

  • Curing:

    • Pour into a glass mold treated with silane release agent.[1]

    • Step-cure: 60°C for 4 hours

      
       100°C for 10 hours 
      
      
      120°C for 2 hours.[1]
  • Validation: Measure Refractive Index using an Abbe refractometer at 20°C.

Protocol B: ROS-Responsiveness Assay (Turbidity vs. GPC)

Distinguishing between BHTP (Swelling) and TK-Diols (Cleavage).[1]

  • Polymer Prep: Synthesize a linear polyurethane using the diol of interest and hexamethylene diisocyanate (HDI).[1]

  • Solution Prep: Dissolve polymer in DMF (5 mg/mL).

  • Oxidation Trigger: Add

    
     to a final concentration of 100 mM.[1] Add catalytic amount of 
    
    
    (optional, accelerates reaction).[1]
  • Monitoring:

    • Method 1 (Turbidity): Add water to the solution dropwise.[1]

      • BHTP Result: Solution becomes clearer or stays soluble as the polymer becomes hydrophilic (Sulfoxide formation).[1]

      • TK-Diol Result: No significant hydrophilicity change initially, but molecular weight drops.[1]

    • Method 2 (GPC - Gel Permeation Chromatography): Take aliquots at t=0, 4h, 24h.[1]

      • BHTP Result: MW remains constant (or increases slightly due to aggregation).[1] Peak shifts to lower elution volume (hydrodynamic volume change).[1]

      • TK-Diol Result:Drastic reduction in MW . The polymer peak disappears, replaced by oligomer/monomer peaks.

Part 5: Visualizing the Mechanisms

Diagram 1: Comparative ROS Response Pathways

This diagram illustrates the fundamental difference between the Thioether (BHTP/EDTDE) and Thioketal mechanisms.[1]

ROS_Mechanismcluster_0Thioether Pathway (BHTP / EDTDE)cluster_1Thioketal Pathway (TK-Diols)TriggerROS Trigger(H2O2 / 1O2)Polymer_SHydrophobic Polymer(-CH2-S-CH2-)Trigger->Polymer_SPolymer_TKPolymer Backbone(-S-C(Me)2-S-)Trigger->Polymer_TKSulfoxideHydrophilic Polymer(-CH2-SO-CH2-)Polymer_S->SulfoxideOxidationOutcome_SSwelling / Solubility Change(No Chain Scission)Sulfoxide->Outcome_SHydrationIntermediateUnstable IntermediatePolymer_TK->IntermediateCleavageProductsSmall Molecules(Thiols + Acetone)Intermediate->ProductsBreakdownOutcome_TKDegradation / Erosion(Chain Scission)Products->Outcome_TK

Caption: Comparative oxidative pathways: Thioethers undergo phase transition (swelling), while Thioketals undergo irreversible backbone cleavage.[1]

Diagram 2: High-RI Polymer Synthesis Workflow

A standardized workflow for synthesizing optical polyurethanes using sulfur-containing diols.[1]

Synthesis_WorkflowDiolSulfur-Diol(BHTP / EDTDE)Dehydration1. Dehydration(80°C, Vacuum, 4h)Diol->DehydrationIsoDiisocyanate(XDI / HDI)Mixing2. Rapid Mixing(Vortex, 60s)Iso->MixingCatCatalyst(DBTDL)Cat->MixingDehydration->MixingDegas3. Degassing(0.1 mbar, 2 min)Mixing->DegasCuring4. Step-Cure Cycle(60°C -> 120°C)Degas->CuringResultHigh RI Polymer(n > 1.60)Curing->Result

Caption: Step-growth polymerization workflow for optical resins. Dehydration is the critical control point to prevent bubble formation.

References

  • PubChem. (2025).[1][2] 1,3-Bis(2-hydroxyethylthio)propane Compound Summary. National Library of Medicine.[1] [Link]

  • ACS Omega. (2020).[1] Recent Progress in Sulfur-Containing High Refractive Index Polymers for Optical Applications.[1][3][4] American Chemical Society.[1] [Link][1]

  • Journal of Materials Chemistry B. (2018). Thioether-based ROS responsive polymers for biomedical applications.[1][5] Royal Society of Chemistry.[1][6] [Link]

  • Organic Letters. (2016). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design. American Chemical Society.[1] [Link][1]

  • MDPI Pharmaceutics. (2020).[1] Applications of the ROS-Responsive Thioketal Linker for the Production of Smart Nanomedicines. [Link][1][2][3][6][7][8][9][10]

The Efficacy of 1,3-Bis(2-hydroxyethylthio)propane in Advanced Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complex landscape of polymer chemistry, the selection of an appropriate crosslinking agent is a critical determinant of the final material's performance. This guide provides an in-depth technical comparison of 1,3-Bis(2-hydroxyethylthio)propane, a versatile dithiol crosslinker, against other commonly used alternatives in various polymer matrices. By examining its impact on mechanical properties, drug release kinetics, and biocompatibility, this document serves as a vital resource for optimizing polymer design for specific biomedical applications.

Introduction to Thiol-Based Crosslinking

Thiol-ene and thiol-Michael addition reactions are powerful "click" chemistry tools for the formation of polymer networks, prized for their high efficiency, specificity, and mild reaction conditions. Dithiols, molecules containing two thiol (-SH) groups, act as crosslinkers, forming bridges between polymer chains and dictating the three-dimensional architecture and, consequently, the material's bulk properties. The structure of the dithiol itself—its chain length, flexibility, and the nature of the chemical backbone—plays a pivotal role in tailoring these properties.

1,3-Bis(2-hydroxyethylthio)propane stands out due to its unique combination of a flexible propane backbone and hydrophilic hydroxyethyl groups. This structure suggests a balance of hydrophilicity and conformational flexibility, which can be advantageous in creating biocompatible and biodegradable materials.

Comparative Analysis in Hydrogel Matrices

Hydrogels, with their high water content and soft, tissue-like consistency, are extensively used in drug delivery and tissue engineering.[1] The choice of crosslinker is paramount in controlling the mesh size of the hydrogel network, which in turn governs its swelling behavior, mechanical strength, and drug diffusion characteristics.[2]

Structural and Mechanical Properties

The flexibility of the propane linker in 1,3-Bis(2-hydroxyethylthio)propane is anticipated to impart greater elasticity to the hydrogel network compared to more rigid crosslinkers like dithiothreitol (DTT), which has a shorter, more constrained backbone. This increased flexibility can be beneficial for applications requiring materials that can withstand mechanical stress without fracturing.

Conversely, a higher crosslinking density, often achieved with shorter, more rigid crosslinkers, can lead to a higher storage modulus (G'), indicating a stiffer material.[3] The concentration of the crosslinking agent is a key variable; increasing the amount of any crosslinker will generally lead to a more densely crosslinked network with increased thermal stability and decreased water uptake.[2]

Table 1: Inferred Comparative Mechanical and Physical Properties of Dithiol Crosslinkers in Hydrogels

Feature1,3-Bis(2-hydroxyethylthio)propaneDithiothreitol (DTT)1,2-Ethanedithiol
Flexibility High (due to propane linker)ModerateLow
Hydrophilicity High (due to hydroxyethyl groups)HighLow
Expected Elasticity HighModerateLow
Expected Stiffness ModerateHighVery High
Swelling Ratio Potentially higher due to flexibilityModerateLower due to rigidity
Drug Release Kinetics

The rate of drug release from a hydrogel is intricately linked to the network's mesh size and the drug molecule's ability to diffuse through it. A more flexible and loosely crosslinked network, as might be formed with 1,3-Bis(2-hydroxyethylthio)propane, would be expected to facilitate faster drug release compared to a tighter network formed with a more rigid crosslinker.[2] However, the hydrophilic hydroxyethyl groups of 1,3-Bis(2-hydroxyethylthio)propane could also interact with certain drug molecules, potentially modulating the release profile. The choice of crosslinker can be a powerful tool to tune drug release from hours to days.[4]

Redox-Responsive Degradation

A key advantage of using dithiol crosslinkers is the potential for creating redox-responsive materials. The disulfide bonds formed during crosslinking can be cleaved in a reducing environment, such as that found intracellularly, leading to the degradation of the hydrogel and the release of its payload.[5][6][7] The rate of this degradation can be influenced by the accessibility of the disulfide bonds within the polymer network. The flexible nature of 1,3-Bis(2-hydroxyethylthio)propane may allow for greater accessibility of these bonds to reducing agents like glutathione, potentially leading to a more rapid degradation profile compared to networks crosslinked with more sterically hindered dithiols.

Comparative Analysis in Polyurethane Matrices

In the synthesis of polyurethanes, diols are commonly used as chain extenders to build up the hard segment of the polymer, which in turn dictates the material's mechanical properties such as hardness and tensile strength. The hydroxyl groups of 1,3-Bis(2-hydroxyethylthio)propane allow it to function as a diol chain extender, with the added functionality of the thioether linkages.

Mechanical Properties of Polyurethanes

The structure of the chain extender significantly influences the final properties of the polyurethane. For instance, using a branched chain extender like 1,3-butanediol results in a higher glass transition temperature (Tg) compared to a linear one like 1,4-butanediol.[8] The flexible propane backbone of 1,3-Bis(2-hydroxyethylthio)propane would be expected to impart flexibility to the polyurethane, potentially leading to materials with high elongation at break. In contrast, more rigid diols contribute to a higher hard segment content, resulting in increased hardness and tensile strength but lower elongation.[9]

Table 2: Inferred Comparative Mechanical Properties of Diol Chain Extenders in Polyurethanes

Feature1,3-Bis(2-hydroxyethylthio)propane1,4-Butanediol1,6-Hexanediol
Flexibility HighModerateHigh
Expected Hardness ModerateHighModerate
Expected Tensile Strength ModerateHighModerate
Expected Elongation at Break HighModerateHigh
Biocompatibility

The biocompatibility of polyurethanes is a critical factor for their use in biomedical devices. Studies have shown that polyurethanes synthesized with various diols can exhibit good biocompatibility, with cell viability values superior to 70%.[10] The presence of the hydrophilic hydroxyethyl groups in 1,3-Bis(2-hydroxyethylthio)propane is anticipated to enhance the biocompatibility of the resulting polyurethane by creating a more hydrophilic surface, which can reduce protein adsorption and cell adhesion.

Experimental Protocols

To facilitate comparative studies, the following standardized protocols are provided.

Protocol 1: Synthesis and Characterization of Thiol-Ene Crosslinked Hydrogels

Objective: To compare the mechanical properties and swelling behavior of hydrogels crosslinked with 1,3-Bis(2-hydroxyethylthio)propane and a control dithiol (e.g., DTT).

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • 1,3-Bis(2-hydroxyethylthio)propane

  • Dithiothreitol (DTT)

  • Photoinitiator (e.g., Irgacure 2959)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Prepare precursor solutions by dissolving PEGDA and the respective dithiol crosslinker in PBS at desired concentrations.

  • Add the photoinitiator to the precursor solutions.

  • Cast the solutions into molds of defined geometry.

  • Expose the molds to UV light to initiate photopolymerization.

  • After gelation, immerse the hydrogels in PBS to allow them to reach equilibrium swelling.

  • Measure the swelling ratio by comparing the weight of the swollen hydrogel to the weight of the dry hydrogel.

  • Perform rheological analysis to determine the storage modulus (G') and loss modulus (G'').[11]

Protocol 2: Evaluation of Drug Release from Crosslinked Hydrogels

Objective: To compare the release kinetics of a model drug from hydrogels crosslinked with different dithiols.

Materials:

  • Hydrogels prepared as described in Protocol 1.

  • Model drug (e.g., bovine serum albumin labeled with fluorescein isothiocyanate, FITC-BSA).

  • PBS.

Procedure:

  • Load the hydrogels with the model drug by soaking them in a concentrated solution of FITC-BSA.

  • Place the loaded hydrogels in a known volume of fresh PBS.

  • At predetermined time intervals, take aliquots of the release medium.

  • Measure the concentration of the released FITC-BSA using a fluorescence spectrophotometer.

  • Plot the cumulative drug release as a function of time.

Protocol 3: Synthesis and Biocompatibility Assessment of Polyurethanes

Objective: To compare the biocompatibility of polyurethanes synthesized using 1,3-Bis(2-hydroxyethylthio)propane and a control diol (e.g., 1,4-butanediol).

Materials:

  • Polyol (e.g., polycaprolactone diol)

  • Diisocyanate (e.g., hexamethylene diisocyanate)

  • 1,3-Bis(2-hydroxyethylthio)propane

  • 1,4-Butanediol

  • Catalyst (e.g., dibutyltin dilaurate)

  • Cell culture medium

  • Fibroblast cell line

  • MTT assay kit

Procedure:

  • Synthesize the polyurethanes via a one-shot or prepolymer method, reacting the polyol, diisocyanate, and chain extender.

  • Cast the resulting polymer into thin films.

  • Sterilize the polymer films.

  • Seed the fibroblast cells onto the surface of the polymer films.

  • After a specified incubation period, perform an MTT assay to assess cell viability and proliferation.[12]

Visualizing the Concepts

To further elucidate the principles discussed, the following diagrams illustrate key concepts.

Thiol_Ene_Crosslinking cluster_reactants Reactants cluster_product Crosslinked Network Polymer1 Polymer Chain with 'ene' group Network 3D Polymer Network Polymer1->Network Polymer2 Polymer Chain with 'ene' group Polymer2->Network Dithiol 1,3-Bis(2-hydroxyethylthio)propane Dithiol->Network Crosslink

Caption: Thiol-ene crosslinking mechanism.

Drug_Release cluster_hydrogel Hydrogel Matrix Drug_in Entrapped Drug Drug_out Released Drug Drug_in->Drug_out Diffusion

Caption: Drug release from a hydrogel matrix.

Conclusion

1,3-Bis(2-hydroxyethylthio)propane presents a compelling option for researchers seeking to fine-tune the properties of polymer matrices for biomedical applications. Its unique molecular structure, combining a flexible backbone with hydrophilic functional groups, offers a distinct set of advantages, particularly in the formulation of elastic and biocompatible hydrogels and polyurethanes. While direct comparative experimental data remains a key area for future research, the principles of polymer chemistry allow for informed predictions of its performance relative to other common crosslinkers. The experimental protocols provided herein offer a framework for conducting such vital comparative studies, enabling the rational design of advanced polymer materials tailored to specific and demanding applications.

References

Sources

Thiol Architectures in Bio-Adhesion: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, and Drug Development Professionals

Executive Summary: The Thiol Paradox

Thiol (-SH) chemistry is the workhorse of bioconjugation and surface functionalization due to its high nucleophilicity and orthogonality to most biological functional groups. However, for drug development professionals, the "thiol toolbox" is often oversimplified.

A thiol-gold bond (physiochemical adsorption) is mechanically distinct from a thiol-maleimide adduct (covalent Michael addition), which in turn differs fundamentally from the dynamic disulfide exchange used in mucoadhesion. This guide objectively compares these three dominant thiol-based adhesion chemistries, providing experimental protocols and data to select the correct interface for biosensing, antibody-drug conjugates (ADCs), and transmucosal delivery.

Mechanistic Landscapes

To control adhesion, one must control the electron transfer pathway. The following diagram maps the three distinct reaction mechanisms governing these interactions.

ThiolMechanisms cluster_Au Physiochemical (Biosensors) cluster_Mal Covalent Conjugation (ADCs) cluster_Muco Bio-Adhesion (Oral Delivery) Thiol Free Thiol (-SH) AuS Au-S Thiolate (Semi-Covalent) Thiol->AuS Chemisorption (Deprotonation) ThioSucc Thiosuccinimide (Metastable) Thiol->ThioSucc Michael Addition pH 6.5-7.5 Disulfide Polymer-S-S-Mucin (Covalent Anchor) Thiol->Disulfide Thiol-Disulfide Exchange Gold Au(111) Surface Gold->AuS Maleimide Maleimide (Michael Acceptor) Maleimide->ThioSucc ThioSucc->Thiol Retro-Michael (Instability) Hydrolyzed Hydrolyzed Ring (Stable) ThioSucc->Hydrolyzed Ring Hydrolysis (Prevents Retro-Michael) Mucin Mucin-Cys-S-S-Cys-Mucin Mucin->Disulfide

Figure 1: Mechanistic pathways for Thiol-Gold (Chemisorption), Thiol-Maleimide (Michael Addition), and Thiol-Disulfide Exchange (Mucoadhesion).

Comparative Performance Matrix

The following data aggregates bond energies, kinetic profiles, and stability limitations.

FeatureThiol-Gold (SAMs) Thiol-Maleimide Thiol-Disulfide (Thiomers)
Primary Application Biosensors (SPR/QCM), NanoparticlesAntibody-Drug Conjugates (ADCs), HydrogelsOral/Nasal Drug Delivery (Mucoadhesion)
Bond Type Coordinate/Covalent Hybrid (Au-S)Thioether (C-S-C)Disulfide (S-S)
Bond Energy ~45 kcal/mol (188 kJ/mol) [1]~65 kcal/mol (272 kJ/mol)~60 kcal/mol (251 kJ/mol)
Reaction Kinetics Slow (Minutes to Hours for ordered SAM)Very Fast (

) [2]
Moderate (Equilibrium driven)
Optimum pH Solvent dependent (often Ethanol)6.5 – 7.5 (Strict control)pH > pKa of thiol (typically > 8.0)
Reversibility High: Desorbs > 60°C or via UV/OzoneMedium: Retro-Michael exchange in plasmaHigh: Reducible by Glutathione/DTT
Critical Weakness Oxidative instability (Air/Light)Hydrolytic instability of the ringRedox sensitivity
Critical Analysis: The Stability Trap

As scientists, we must address the failure modes of these chemistries.

1. The Retro-Michael Instability (Thiol-Maleimide): While Thiol-Maleimide is the gold standard for ADCs, the thiosuccinimide ring is not indefinitely stable. In physiological conditions (pH 7.4, 37°C), the reaction is reversible. Endogenous thiols (Albumin, Glutathione) can displace the drug payload via a Retro-Michael pathway.

  • Solution: Deliberate hydrolysis of the succinimide ring converts the adduct into a succinamic acid thioether, which is chemically stable and resistant to exchange [3].

2. The "Island" Defect (Thiol-Gold): Thiol-Gold Self-Assembled Monolayers (SAMs) are rarely perfect. "Islands" of molecules form, leaving pinholes where non-specific binding occurs.

  • Solution: Backfilling. After the primary functionalization, the surface must be incubated with a short-chain thiol (e.g., Mercaptohexanol - MCH) to fill voids and orient the primary ligands [1].

Experimental Deep Dive: Validated Protocols
Protocol A: Stabilized Thiol-Maleimide Conjugation (For ADCs)

Objective: Conjugate a thiol-drug to a maleimide-carrier and prevent in vivo deconjugation.

  • Preparation: Dissolve Maleimide-Carrier in PBS (pH 7.2, 10 mM EDTA). EDTA prevents metal-catalyzed oxidation of thiols.

  • Conjugation: Add Thiol-Drug (1.1 - 1.5 molar excess). Incubate for 1 hour at RT.

    • Checkpoint: Monitor consumption of free thiols using Ellman’s Reagent (DTNB) at 412 nm.

  • Stabilization (The Critical Step): Adjust pH to 9.0 using Borate buffer for 1-2 hours at 37°C.

    • Mechanism:[1][2][3][4][5] High pH forces the hydrolysis of the succinimide ring into the open-chain form.

    • Validation: LC-MS will show a mass shift of +18 Da (addition of water), confirming ring opening.

  • Purification: Desalt or dialyze into storage buffer (pH 7.4).

Protocol B: Mucoadhesion Assessment of Thiomers

Objective: Quantify bio-adhesion strength via Bernkop-Schnürch’s method [4].

  • Polymer Synthesis: Activate polymer backbone (e.g., Chitosan or Polyacrylic Acid) with EDAC/NHS, then react with L-Cysteine or Thioglycolic acid.

  • Tissue Prep: Freshly excised porcine intestinal mucosa. Wash with 0.9% NaCl.

  • Adhesion Test (Tensile Strength):

    • Mount tissue on the stage of a texture analyzer.

    • Apply 30mg of Thiomer tablet to the tissue.

    • Apply 0.5 N force for 5 minutes (Contact Phase).

    • Pull probe upwards at 0.1 mm/s.

  • Calculation: The Total Work of Adhesion (TWA) is the area under the Force vs. Distance curve.

    • Expectation: Thiomers typically show 10-140 fold higher adhesion than unmodified polymers due to covalent disulfide anchoring.

Workflow Visualization: Stabilization Logic

The following decision tree guides the researcher through the critical stabilization steps for Maleimide conjugation, preventing the common "drug falling off" failure mode.

MaleimideWorkflow Start Start: Thiol-Maleimide Conjugation CheckPH Check pH (Target: 6.5 - 7.5) Start->CheckPH Reaction Incubate 1h @ RT (Michael Addition) CheckPH->Reaction pH OK Test Is In-Vivo Stability Required? Reaction->Test NoStab Stop: Standard Conjugate (Susceptible to Exchange) Test->NoStab No (In-vitro only) YesStab Proceed to Ring Hydrolysis Test->YesStab Yes (Clinical/In-vivo) Hydrolysis Raise pH to 9.0 (1-2 hours @ 37°C) YesStab->Hydrolysis Validation LC-MS Check (+18 Da Mass Shift) Hydrolysis->Validation Final Stable ADC (Resistant to Albumin) Validation->Final

Figure 2: Decision workflow for stabilizing Thiol-Maleimide conjugates against in vivo degradation.

References
  • Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170.

  • Nair, D. P., Podgórski, M., Chatani, S., Gong, T., Xi, W., Fenoli, C. R., & Bowman, C. N. (2014). The Thiol-Michael Addition Click Reaction: A Powerful and Widely Used Tool in Materials Chemistry. Chemistry of Materials, 26(1), 724–744.

  • Fontaine, S. D., Reid, R., Robinson, L., Ashley, G. W., & Santi, D. V. (2015). Long-term stabilization of maleimide–thiol conjugates. Bioconjugate Chemistry, 26(1), 145–152.

  • Bernkop-Schnürch, A. (2005).[6] Thiomers: A new generation of mucoadhesive polymers.[6] Advanced Drug Delivery Reviews, 57(11), 1569–1582.[6]

Sources

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Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1,3-Bis(2-hydroxyethylthio)propane
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1,3-Bis(2-hydroxyethylthio)propane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.